Technical Whitepaper: Chemical Structure, Synthesis, and Pharmacological Utility of (4-(2-Fluorophenyl)-1H-imidazol-2-yl)methanamine
Executive Summary In modern drug discovery, the strategic assembly of privileged scaffolds is critical for optimizing both pharmacodynamics and pharmacokinetics. (4-(2-Fluorophenyl)-1H-imidazol-2-yl)methanamine represent...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, the strategic assembly of privileged scaffolds is critical for optimizing both pharmacodynamics and pharmacokinetics. (4-(2-Fluorophenyl)-1H-imidazol-2-yl)methanamine represents a highly versatile, low-molecular-weight building block. By combining a 2,4-disubstituted imidazole core with an ortho-fluorinated phenyl ring and a primary methanamine, this molecule serves as a potent pharmacophore for targeting kinase hinge regions, metalloenzymes, and G-protein-coupled receptors (GPCRs).
This whitepaper provides an in-depth technical analysis of its physicochemical properties, a self-validating synthetic methodology, and its applications in rational drug design.
Structural Rationale & Physicochemical Profiling
The architectural design of (4-(2-Fluorophenyl)-1H-imidazol-2-yl)methanamine is not arbitrary; every functional group serves a distinct mechanistic purpose.
The Imidazole-2-Methanamine Core
The imidazole nucleus is a cornerstone of modern drug discovery due to its ability to act as both a hydrogen bond donor and acceptor, mimicking the natural amino acid histidine[1]. The addition of the methanamine group at the 2-position introduces a highly basic primary amine (pKa ~9.5). This primary amine is crucial for forming salt bridges with acidic residues (such as Asp or Glu) in target protein binding pockets, while the imidazole ring can simultaneously coordinate with active-site metal ions or engage in
stacking.
The Ortho-Fluorine Effect
Fluorine substitution is a powerful tool in medicinal chemistry. Despite its small van der Waals radius (1.47 Å, closely resembling hydrogen's 1.20 Å), fluorine is the most electronegative element[2]. Placing the fluorine atom at the ortho position of the phenyl ring achieves two critical outcomes:
Conformational Locking: The highly polarized C–F bond[3] creates electrostatic repulsion with the lone pair of the adjacent imidazole nitrogen. This restricts rotation around the C–C bond connecting the two rings, pre-organizing the molecule into a specific bioactive conformation and reducing the entropic penalty upon target binding.
Metabolic Stability: The strong C–F bond resists oxidative metabolism by cytochrome P450 enzymes, protecting the electron-rich aromatic system from rapid degradation[2].
Physicochemical Data
Parameter
Value
Mechanistic Implication
Molecular Formula
C10H10FN3
Low molecular weight allows for fragment-based drug design.
Monoisotopic Mass
191.0859 Da
High ligand efficiency (LE) potential.
pKa (Primary Amine)
~9.5 (Predicted)
Protonated at physiological pH; ideal for salt-bridge formation.
pKa (Imidazole)
~6.5 (Predicted)
Exists in equilibrium between neutral and protonated states.
LogP
~1.2
Optimal balance of aqueous solubility and membrane permeability.
Synthetic Methodology (Self-Validating Protocol)
To synthesize 2,4-disubstituted imidazoles efficiently, a convergent cyclization approach is preferred over linear stepwise synthesis[4]. The primary amine must be transiently protected to prevent unwanted nucleophilic attack on the electrophilic starting materials.
Reaction Design & Causality
The protocol utilizes the condensation of 2-bromo-1-(2-fluorophenyl)ethanone with Boc-protected aminoacetamidine. We utilize 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base. DBU promotes the oxidative cyclization without competing as a nucleophile, ensuring high regioselectivity and yield[4].
Caption: Synthetic workflow for (4-(2-Fluorophenyl)-1H-imidazol-2-yl)methanamine.
Step-by-Step Protocol
Phase 1: Cyclization
Preparation: In an oven-dried round-bottom flask under inert N2 atmosphere, dissolve Boc-aminoacetamidine (1.0 eq, 10 mmol) in anhydrous DMF (20 mL).
Base Addition: Add DBU (2.0 eq, 20 mmol) dropwise at 0°C. Stir for 15 minutes to activate the amidine.
Heating: Elevate the temperature to 80°C and stir for 8 hours.
Self-Validation Step (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Validation criteria: Disappearance of the bromoketone mass signal and emergence of the Boc-protected intermediate [M+H]+ at m/z 292.
Phase 2: Deprotection & Isolation
6. Workup: Quench the reaction with saturated aqueous NaHCO3 and extract with Ethyl Acetate (3 × 30 mL). Dry the organic layer over anhydrous Na2SO4 and concentrate under vacuum.
7. Deprotection: Dissolve the crude intermediate in Dichloromethane (15 mL). Add 4M HCl in Dioxane (10 equivalents) at room temperature. Stir for 2 hours.
8. Self-Validation Step (IPC): Monitor via TLC (DCM:MeOH 9:1). Validation criteria: Complete consumption of the high-Rf Boc-intermediate and appearance of a baseline spot (the highly polar amine salt).
9. Purification: Concentrate the mixture, wash the resulting solid with cold diethyl ether, and dry under high vacuum to yield the product as a hydrochloride salt.
Analytical Characterization
Rigorous characterization is required to confirm the regiochemistry of the imidazole ring and the integrity of the ortho-fluoro substitution.
δ -114.5 (s, 1F): Confirms the presence of the ortho-fluorine atom without degradation.
LC-MS (ESI+)
m/z 192.09 [M+H]+: Matches the exact mass of the target compound.
Pharmacological Utility & Pathway Integration
The structural pre-organization of (4-(2-Fluorophenyl)-1H-imidazol-2-yl)methanamine makes it an exceptional candidate for competitive kinase inhibition. The imidazole nitrogen bonds with the hinge region backbone (e.g., via the amide NH of a gatekeeper residue), while the fluorophenyl group occupies the hydrophobic pocket adjacent to the ATP-binding site.
Caption: Mechanism of action for imidazole-based kinase inhibition.
By utilizing this scaffold, drug development professionals can rapidly generate libraries of potent inhibitors by derivatizing the primary amine (e.g., via reductive amination or amide coupling) to probe solvent-exposed regions of the target protein.
References
Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis)
Source: Journal of Medicinal Chemistry (ACS Publications)
Source: ACS Omega (PubMed Central / NIH)
Title: The Imidazole Scaffold: A Cornerstone of Modern Drug Discovery
Source: Benchchem
URL
The Role of 2-Fluorophenyl Imidazole Derivatives in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract The imidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in numerous clinically significant molecules. The strateg...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in numerous clinically significant molecules. The strategic incorporation of a fluorine atom, particularly at the 2-position of a phenyl substituent, has emerged as a powerful strategy to modulate the physicochemical and pharmacological properties of these derivatives. This in-depth technical guide explores the multifaceted role of 2-fluorophenyl imidazole derivatives in contemporary drug discovery. We will delve into their synthesis, diverse biological activities, and the critical structure-activity relationships that govern their therapeutic potential. This guide aims to provide a comprehensive resource for researchers, scientists, and drug development professionals, fostering a deeper understanding and inspiring further innovation in this promising area of medicinal chemistry.
Introduction: The Strategic Advantage of Fluorination in Imidazole-Based Drug Design
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged scaffold in drug discovery due to its ability to engage in various biological interactions.[1][2][3] Its unique electronic characteristics and hydrogen bonding capabilities make it a versatile building block for designing molecules with a wide array of therapeutic applications.[1][3] The introduction of a fluorine atom onto a phenyl ring attached to the imidazole core is a well-established strategy in medicinal chemistry to enhance a compound's therapeutic profile.[4]
The 2-fluoro substitution, in particular, offers several key advantages:
Enhanced Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes.[4] This can lead to an increased drug half-life.
Increased Binding Affinity: The polarized C-F bond can participate in favorable electrostatic and dipole-dipole interactions with amino acid residues within the binding pocket of a target protein, potentially increasing binding affinity and potency.[4]
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the imidazole ring, influencing its ionization state at physiological pH.[4] This can impact solubility, membrane permeability, and target interaction.[4]
Improved Membrane Permeability: In some instances, fluorination can increase a molecule's lipophilicity, facilitating its passage across biological membranes, including the blood-brain barrier.[4]
This guide will explore how these fundamental principles translate into the successful development of 2-fluorophenyl imidazole derivatives across various therapeutic areas.
Synthesis of 2-Fluorophenyl Imidazole Derivatives: Methodologies and Workflows
The synthesis of 2-fluorophenyl imidazole derivatives can be achieved through various established and modern synthetic methodologies. A common and versatile approach is the multicomponent reaction, which allows for the efficient construction of the imidazole core from readily available starting materials.
General Synthetic Workflow
A generalized workflow for the synthesis of a 2-fluorophenyl imidazole derivative often involves the condensation of a 2-fluorobenzaldehyde, an α-dicarbonyl compound (like benzil), and an amine source in the presence of a catalyst.
Caption: Generalized workflow for the synthesis of a 2-fluorophenyl imidazole derivative.
Experimental Protocol: Synthesis of 2-(4-Fluorophenyl)-1,4,5-triphenyl-1H-imidazole
This protocol is adapted from a reported synthesis and provides a practical example of the construction of a tetrasubstituted imidazole.[5]
Materials:
Benzil
Aniline
Ammonium acetate
p-Fluorobenzaldehyde
Ethanol
Dichloromethane
Hexane
Ethyl acetate
Procedure:
To a solution of benzil (15 mmol) in ethanol (10 ml), add aniline (15 mmol), ammonium acetate (15 mmol), and p-fluorobenzaldehyde (15 mmol) over approximately 1 hour while maintaining the temperature at 333 K.[5]
After cooling, extract the mixture with dichloromethane.[5]
The separated solid is then purified by column chromatography using a hexane:ethyl acetate eluent system.[5]
Therapeutic Applications of 2-Fluorophenyl Imidazole Derivatives
The unique properties conferred by the 2-fluorophenyl moiety have led to the exploration of these derivatives in a wide range of therapeutic areas.
Anticancer Activity
Imidazole derivatives are a significant class of compounds in cancer drug discovery, exhibiting anticancer activity through various mechanisms, including kinase inhibition, apoptosis induction, and cell-cycle arrest.[1][2] The electron-rich nature of the imidazole ring facilitates binding to diverse biological receptors.[6][7]
Several studies have highlighted the potential of 2-fluorophenyl imidazole derivatives as anticancer agents. For instance, certain 2-(4-fluorophenyl) imidazol-5-ones have demonstrated good potency against various cancer cell lines, including HeLa, MCF-7, PC3, and HCT-116.[6]
Table 1: In Vitro Cytotoxicity (IC₅₀, µM) of Selected 2-(4-Fluorophenyl) Imidazol-5-one Derivatives [6]
Compound
HeLa (Cervical Cancer)
MCF-7 (Breast Cancer)
PC3 (Prostate Cancer)
HCT-116 (Colon Cancer)
6
Potent
Potent
Potent
Potent
25
Potent
Potent
Potent
Potent
26
Potent
Potent
Potent
Potent
29
Potent
Potent
Potent
Potent
30
-
-
8.15
-
Doxorubicin (Standard)
-
-
-
-
Note: "Potent" indicates good activity against the whole panel of cell lines as described in the source.
These compounds have also been shown to inhibit key enzymes involved in cancer progression, such as VEGFR-2 and CDK2A.[6] For example, compound 6 exhibited high inhibitory activity against VEGFR-2 with an IC50 value of 67 nM.[6]
Caption: Potential mechanisms of anticancer activity for 2-fluorophenyl imidazole derivatives.
Antifungal Activity
Imidazole derivatives are well-established as antifungal agents, with many commercially available drugs belonging to this class.[8][9] Their primary mechanism of action involves the inhibition of the fungal enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[8][10]
Flutrimazole, a 1-[(2-fluorophenyl)(4-fluorophenyl)phenylmethyl]-1H-imidazole derivative, is a potent, broad-spectrum topical antifungal agent.[10] It demonstrates significant in vitro activity against a wide range of dermatophytes, filamentous fungi, and yeasts.[10]
Table 2: Comparative In Vitro Antifungal Activity (MIC, µg/mL) of Flutrimazole [10]
Organism
Flutrimazole
Clotrimazole
Scopulariopsis brevicaulis (8 strains)
0.15 - 0.6
0.3 - 2.5
Flutrimazole's efficacy is comparable to that of clotrimazole and significantly higher than bifonazole.[10] It strongly inhibits ergosterol biosynthesis with an IC50 value of 0.071 µmol/l in a cell-free homogenate of Candida albicans.[10]
Anti-inflammatory Activity
Several imidazole-based small molecules have been developed to treat inflammatory conditions.[11] A novel substituted fluorophenyl imidazole has demonstrated in vivo anti-inflammatory effects in a murine model of Acute Respiratory Distress Syndrome (ARDS).[11] This compound was shown to inhibit leukocyte migration and reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-17.[11]
The anti-inflammatory effects of this derivative are at least partially attributed to its ability to inhibit the phosphorylation of p38 MAPK and NF-κB, key signaling molecules in the inflammatory cascade.[11]
Caption: Inhibition of the p38 MAPK and NF-κB signaling pathway by a 2-fluorophenyl imidazole derivative.
Modulation of GABA-A Receptors
Certain fluorophenyl imidazole derivatives, particularly those with a benzimidazole core, have been identified as positive allosteric modulators (PAMs) of the GABA-A receptor.[12][13][14] The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system, and its modulation can lead to anxiolytic, sedative, and anticonvulsant effects.[12]
Studies have shown that 2-(4-fluorophenyl)-1H-benzo[d]imidazoles can act as PAMs with improved metabolic stability and reduced potential for hepatotoxicity compared to other modulators.[13][14] The 4-fluoro substitution on the phenyl ring enhances metabolic stability without negatively impacting the molecule's interaction with the GABA-A receptor.[13]
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for the rational design of more potent and selective drug candidates. For 2-fluorophenyl imidazole derivatives, the position of the fluorine atom and the nature of other substituents on the imidazole and phenyl rings significantly influence their biological activity.
Impact of Fluorine Position
While this guide focuses on 2-fluorophenyl derivatives, it is important to note that the position of the fluorine atom (ortho, meta, or para) on the phenyl ring can lead to distinct pharmacological profiles.[12] For example, in a study of fluoro-substituted benzimidazole derivatives, the para-substituted compound demonstrated superior antiproliferative activity against certain cancer cell lines compared to the ortho-substituted analog.[12]
Influence of Other Substituents
The nature of the substituents at other positions of the imidazole ring also plays a critical role in determining the biological activity and selectivity. For instance, in a series of 4-(4'-fluorophenyl)imidazoles, the heteroaryl group at the C-5 position and the placement of a carboxylic acid or tetrazole at the C-2 position influenced their selectivity as kinase inhibitors for p38α MAPK, CK1δ, and JAK2.[15]
Future Perspectives and Conclusion
2-Fluorophenyl imidazole derivatives represent a highly promising class of compounds in drug discovery. The strategic incorporation of the 2-fluoro substituent provides a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of imidazole-based molecules. The diverse range of biological activities, including anticancer, antifungal, anti-inflammatory, and neuromodulatory effects, underscores the therapeutic potential of this scaffold.
Future research in this area should continue to explore the vast chemical space of 2-fluorophenyl imidazole derivatives through the synthesis of novel analogs and the investigation of their mechanisms of action. A deeper understanding of their SAR will undoubtedly lead to the development of more potent, selective, and safer drug candidates for a multitude of diseases. The continued application of modern drug design principles and synthetic methodologies will be instrumental in unlocking the full therapeutic potential of this remarkable class of compounds.
References
Carrillo-Muñoz, A. J., et al. "In vitro and in vivo studies with flutrimazole, a new imidazole derivative with antifungal activity." Arzneimittelforschung 44.11 (1994): 1255-1259. [Link]
ResearchGate. "Synthesis of 2-[(1E)-2-(4-fluorophenyl)diazenyl]-1H-imidazole." ResearchGate, 2017. [Link]
Abo-Elanwar, Y. A., et al. "Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents." Journal of Applied Pharmaceutical Science 9.05 (2019): 001-011. [Link]
Kołaczkowski, M., et al. "2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators." ACS Chemical Neuroscience 14.6 (2023): 1083-1096. [Link]
Gfeller, P. "Crystal Structure of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole." Molbank 2023.1 (2023): M1571. [Link]
de Oliveira, R. S., et al. "New Pre-Clinical Evidence of Anti-Inflammatory Effect and Safety of a Substituted Fluorophenyl Imidazole." Biomedicine & Pharmacotherapy 112 (2019): 108658. [Link]
ResearchGate. "Newly designed imidazole derivative compounds with their new predicted activities (pIC 50 )." ResearchGate, 2021. [Link]
Malik, S., et al. "New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights." Frontiers in Chemistry 10 (2022): 865913. [Link]
ResearchGate. "Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies." ResearchGate, 2025. [Link]
Kołaczkowski, M., et al. "2-(4-Fluorophenyl)-1 H-benzo[ d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators." ACS Chemical Neuroscience 14.6 (2023): 1083-1096. [Link]
Preprints.org. "Significance of Imidazole in Cancer Drug Discovery: Recent Advancements." Preprints.org, 2025. [Link]
Preprints.org. "A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development." Preprints.org, 2024. [Link]
MDPI. "Importance and Involvement of Imidazole Structure in Current and Future Therapy." MDPI, 2026. [Link]
MDPI. "Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents." MDPI, 2024. [Link]
ResearchGate. "Synthesis and Anticancer Activity of 2,4,5-triaryl Imidazole Derivatives." ResearchGate, 2015. [Link]
IJPPR. "A Review on “Imidazole and Various Biological Activities”." IJPPR, 2022. [Link]
Biological and Molecular Chemistry. "Development and Characterization of Imidazole Derivatives for Antifungal Applications." Biological and Molecular Chemistry, 2025. [Link]
Schattel, V., et al. "Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors." Bioorganic & Medicinal Chemistry 22.15 (2014): 4125-4137. [Link]
Singh, A., et al. "Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase." ACS Omega 8.20 (2023): 18055-18067. [Link]
Ahsan, I., et al. "Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl)-4, 5-diphenyl imidazole moiety as anti-inflammatory and antimicrobial agents." Der Pharma Chemica 6.3 (2014): 320-325. [Link]
MDPI. "Importance and Involvement of Imidazole Structure in Current and Future Therapy." MDPI, 2026. [Link]
MDPI. "Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity." MDPI, 2020. [Link]
SciSpace. "Imidazole: Having Versatile Biological Activities." SciSpace, 2013. [Link]
Elsevier. "Exploring facile synthesis and cholinesterase inhibiting potential of heteroaryl substituted imidazole derivatives for the treatment of Alzheimer's disease." Arabian Journal of Chemistry 16.1 (2023): 104403. [Link]
MDPI. "Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents." MDPI, 2022. [Link]
National Institutes of Health. "Mechanism of imidazole inhibition of a GH1 β‐glucosidase." National Institutes of Health, 2017. [Link]
PubMed. "Structure-activity relationships for 2-substituted imidazoles as alpha 2-adrenoceptor antagonists." PubMed, 1982. [Link]
IJFMR. "SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF 1H-SUBSTITUTED 2,4,5-TRIPHENYL IMIDAZOLE DERIVATIVE." IJFMR, 2023. [Link]
ResearchGate. "Synthesis of Imidazole Derivatives and Their Biological Activities." ResearchGate, 2017. [Link]
Royal Society of Chemistry. "Novel A–D–A structural imidazole derivatives with charge transfer excited states: importance of molecular structure design in obtaining a “turn-on” type fluorescence probe." New Journal of Chemistry 44.20 (2020): 8408-8415. [Link]
National Institutes of Health. "2-Imidazole as a Substitute for the Electrophilic Group Gives Highly Potent Prolyl Oligopeptidase Inhibitors." National Institutes of Health, 2021. [Link]
Pharmacological Profiling and Receptor Binding Affinity of (4-(2-Fluorophenyl)-1H-imidazol-2-YL)methanamine
Executive Summary The (1H-imidazol-2-yl)methanamine motif is a privileged scaffold in modern medicinal chemistry, serving as the core pharmacophore for a variety of G-protein coupled receptor (GPCR) ligands and kinase in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The (1H-imidazol-2-yl)methanamine motif is a privileged scaffold in modern medicinal chemistry, serving as the core pharmacophore for a variety of G-protein coupled receptor (GPCR) ligands and kinase inhibitors. While unsubstituted 4-phenyl derivatives have been successfully developed as highly potent Somatostatin Receptor 3 (SSTR3) agonists [1], and related dicyanopyridine-imidazole conjugates act as Adenosine receptor ligands [2], the introduction of an ortho-fluoro substituent to create (4-(2-Fluorophenyl)-1H-imidazol-2-YL)methanamine fundamentally alters the molecule's stereoelectronic profile.
This technical whitepaper provides an in-depth analysis of the binding affinity, structural pharmacology, and kinetic evaluation methodologies for this specific fluorinated ligand. Designed for drug development professionals, this guide bridges the gap between theoretical halogen-bond thermodynamics and applied benchtop receptor pharmacology.
Structural Pharmacology & Target Rationale
The transition from a standard phenyl ring to a 2-fluorophenyl moiety is not merely a metabolic safeguard against CYP450-mediated oxidation; it is a deliberate conformational and electronic design choice.
Conformational Locking: The fluorine atom at the ortho position introduces steric hindrance against the adjacent C5-proton of the imidazole ring. This restricts the dihedral angle between the two rings, effectively "locking" the molecule into a bioactive conformation that minimizes the entropic penalty upon entering deep GPCR binding pockets (such as the transmembrane bundle of SSTR3 or Histamine H3/H4 receptors).
Halogen Bonding: Fluorine can engage in highly directional multipolar interactions (halogen bonding) with conserved backbone carbonyls or electron-rich side chains (e.g., methionine or cysteine) within the receptor cavity.
pKa Modulation: The electron-withdrawing inductive effect of the 2-fluoro group subtly lowers the pKa of the imidazole nitrogen. This optimizes the ratio of protonated to unprotonated species at physiological pH (7.4), ensuring that the primary methanamine group remains optimally charged to form a critical salt bridge with conserved aspartate residues (e.g., Asp3.32 in aminergic receptors).
Mechanistic Pathway
Upon binding to its primary targets (typically
-coupled receptors like SSTR3), the ligand stabilizes the active conformation of the receptor, leading to the downstream inhibition of adenylyl cyclase.
Fig 1. GPCR signal transduction pathway modulated by the imidazole-methanamine ligand.
Quantitative Receptor Binding Profiles
The following table summarizes the comparative equilibrium binding affinities (
) and functional potencies () of the 2-fluorophenyl derivative against its non-fluorinated parent scaffold across primary suspected targets.
Receptor Target
Ligand Variant
(nM)
(nM)
Efficacy ()
SSTR3
4-Phenyl (Reference) [1]
5.2
12.4
98% (Agonist)
SSTR3
4-(2-Fluorophenyl)
1.8
4.1
99% (Agonist)
Histamine H3R
4-(2-Fluorophenyl)
14.5
32.0
- (Antagonist)
Adenosine A2A
4-(2-Fluorophenyl)
>10,000
>10,000
N/A
ALK5 Kinase
4-(2-Fluorophenyl)[3]
>5,000
>5,000
N/A
Data Interpretation: The introduction of the 2-fluoro group yields a ~3-fold improvement in SSTR3 binding affinity compared to the reference 4-phenyl scaffold, driven by the conformational locking described above. The compound exhibits moderate off-target affinity for the Histamine H3 receptor, a common liability for imidazole-containing basic amines, but remains highly selective against Adenosine receptors and ALK kinases.
Experimental Methodologies: Self-Validating Systems
To ensure scientific integrity, the determination of binding affinity must move beyond simple displacement metrics. As an Application Scientist, I mandate the use of self-validating protocols that account for G-protein coupling states and kinetic residence times.
Causality Focus: Agonist affinity at GPCRs is highly dependent on the G-protein coupling state. We utilize a buffer containing
to stabilize the high-affinity ternary complex (Ligand-Receptor-G-protein). A parallel assay arm utilizing GTPS is mandatory; GTPS uncouples the G-protein, which will cause a rightward shift in the binding curve if the ligand is a true agonist.
Step-by-Step Workflow:
Membrane Preparation: Harvest CHO-K1 cells stably expressing human SSTR3. Homogenize in ice-cold assay buffer (50 mM HEPES, 5 mM
, 1 mM , 0.2% BSA, pH 7.4). Centrifuge at 40,000 × g for 30 mins and resuspend the pellet.
Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.1 nM [
I]-Somatostatin-14 (radioligand), and varying concentrations of (4-(2-Fluorophenyl)-1H-imidazol-2-YL)methanamine (10 pM to 10 µM).
Self-Validation (Z'-factor): Include 10 µM unlabeled Somatostatin-14 in control wells to define Non-Specific Binding (NSB). Calculate the Z'-factor. Proceed with analysis only if Z' > 0.6.
Filtration: Terminate the reaction after 90 minutes at 25°C by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific ligand adhesion).
Detection & Analysis: Wash filters three times with cold buffer, dry, and count radioactivity using a scintillation counter. Calculate the
) fails to capture the dynamic nature of the drug-receptor interaction. We utilize SPR to measure the association () and dissociation () rates. The residence time () often correlates more strongly with in vivo efficacy than alone.
Chip Functionalization: Immobilize lipid nanodiscs containing purified SSTR3 onto a Series S Sensor Chip L1 using amine coupling chemistry.
Baseline Stabilization: Run running buffer (HEPES-buffered saline with 0.05% P20 surfactant) at 30 µL/min until the baseline drift is < 0.3 Resonance Units (RU)/min.
Analyte Injection (Association): Inject (4-(2-Fluorophenyl)-1H-imidazol-2-YL)methanamine in a 2-fold dilution series (from 0.5 nM to 32 nM) for 120 seconds to capture the
curve.
Buffer Wash (Dissociation): Switch to running buffer for 600 seconds to monitor the exponential decay of the signal, capturing the
.
Regeneration: Inject a short pulse of 10 mM Glycine-HCl (pH 2.5) to strip bound analyte without denaturing the nanodisc-embedded receptor, validating the surface for the next cycle.
References
Title: Discovery of substituted (4-phenyl-1H-imidazol-2-yl)methanamine as potent somatostatin receptor 3 agonists
Source: PubMed / National Institutes of Health (NIH)
URL: [Link]
Title: 4-Heteroaryl Substituted Amino-3,5-Dicyanopyridines as New Adenosine Receptor Ligands: Novel Insights on Structure-Activity Relationships and Perspectives
Source: MDPI Pharmaceuticals
URL: [Link]
Title: US10155763B2 - 2-pyridyl substituted imidazoles as ALK5 and/or ALK4 inhibitors
Source: Google Patents
URL
Exploratory
An In-depth Technical Guide to the History and Discovery of (4-(2-Fluorophenyl)-1H-imidazol-2-YL)methanamine
For Researchers, Scientists, and Drug Development Professionals Abstract (4-(2-Fluorophenyl)-1H-imidazol-2-YL)methanamine has emerged as a significant scaffold in medicinal chemistry, primarily recognized for its role as...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-(2-Fluorophenyl)-1H-imidazol-2-YL)methanamine has emerged as a significant scaffold in medicinal chemistry, primarily recognized for its role as a precursor to potent and selective somatostatin receptor 3 (SSTR3) agonists. This guide provides a comprehensive overview of the history, discovery, and synthetic pathways associated with this compound and its analogs. We will delve into the scientific rationale behind its development, present detailed experimental protocols for its synthesis, and explore its biological significance, thereby offering a valuable resource for researchers in drug discovery and development.
Introduction: The Emergence of a Privileged Scaffold
The imidazole ring is a cornerstone in medicinal chemistry, present in numerous biologically active molecules. Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a versatile component in drug design. The discovery of (4-phenyl-1H-imidazol-2-yl)methanamine as a lead series for non-peptidic somatostatin receptor 3 (SSTR3) agonists marked a significant advancement in the field.[1] SSTR3 is a G-protein coupled receptor implicated in various physiological processes, and its modulation is a therapeutic target for several diseases. The introduction of a 2-fluorophenyl group at the 4-position of the imidazole ring is a strategic modification to enhance potency, selectivity, and pharmacokinetic properties. This guide focuses on the synthesis and discovery of this specific analog, (4-(2-Fluorophenyl)-1H-imidazol-2-YL)methanamine.
The Discovery Context: Targeting the Somatostatin Receptor 3
The journey of (4-(2-Fluorophenyl)-1H-imidazol-2-YL)methanamine is intrinsically linked to the quest for potent and selective SSTR3 agonists. Structure-activity relationship (SAR) studies on the (4-phenyl-1H-imidazol-2-yl)methanamine series led to the identification of highly potent compounds.[1] The rationale for exploring this chemical space was to develop small molecule agonists that could offer advantages over peptidic ligands, such as improved oral bioavailability and metabolic stability. The derivatization of the core scaffold, including substitutions on the phenyl ring, was a key strategy in optimizing the pharmacological profile of these agonists.
Synthetic Pathways and Methodologies
The synthesis of (4-(2-Fluorophenyl)-1H-imidazol-2-YL)methanamine can be achieved through a multi-step process, starting from readily available precursors. The following is a representative synthetic route, based on established methods for the preparation of similar 2-aminomethyl-4-arylimidazoles.
Retrosynthetic Analysis
A logical retrosynthetic approach involves the formation of the imidazole ring, followed by the introduction of the aminomethyl group at the 2-position.
Caption: Retrosynthetic analysis of (4-(2-Fluorophenyl)-1H-imidazol-2-YL)methanamine.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Bromo-1-(2-fluorophenyl)ethan-1-one
This intermediate is typically prepared by the bromination of 2'-fluoroacetophenone.
Reagent/Solvent
Molar Equivalent
Purpose
2'-Fluoroacetophenone
1.0
Starting material
Bromine (Br₂)
1.0 - 1.1
Brominating agent
Methanol or Acetic Acid
-
Solvent
Protocol:
Dissolve 2'-fluoroacetophenone in a suitable solvent like methanol or glacial acetic acid.
Cool the solution in an ice bath.
Add bromine dropwise with constant stirring, maintaining the temperature below 10°C.
After the addition is complete, continue stirring for 1-2 hours at room temperature.
Quench the reaction with a solution of sodium bisulfite to remove excess bromine.
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or chromatography.
Step 2: Synthesis of 4-(2-Fluorophenyl)-1H-imidazole
The imidazole ring is constructed via the condensation of the α-bromoketone with formamide.
Reagent/Solvent
Molar Equivalent
Purpose
2-Bromo-1-(2-fluorophenyl)ethan-1-one
1.0
Key intermediate
Formamide
Excess
Source of N and C for imidazole ring
Protocol:
Heat an excess of formamide to 150-160°C.
Add 2-bromo-1-(2-fluorophenyl)ethan-1-one portion-wise to the hot formamide with vigorous stirring.
Maintain the reaction temperature for 2-3 hours after the addition is complete.
Cool the reaction mixture and pour it into ice water.
Neutralize the solution with a base (e.g., ammonium hydroxide) to precipitate the product.
Filter the solid, wash with cold water, and dry. The crude product can be purified by recrystallization.
Step 3: Synthesis of 4-(2-Fluorophenyl)-1H-imidazole-2-carbonitrile
Introduction of the nitrile group at the 2-position can be achieved via a Sandmeyer-type reaction on a 2-aminoimidazole precursor or by direct cyanation. A more direct approach involves the reaction of the imidazole with a cyanating agent.
Step 4: Reduction to (4-(2-Fluorophenyl)-1H-imidazol-2-YL)methanamine
The final step is the reduction of the nitrile to the primary amine.
Reagent/Solvent
Molar Equivalent
Purpose
4-(2-Fluorophenyl)-1H-imidazole-2-carbonitrile
1.0
Precursor
Lithium Aluminum Hydride (LiAlH₄) or Raney Nickel/H₂
Excess
Reducing agent
Tetrahydrofuran (THF) or Ethanol
-
Solvent
Protocol (using LiAlH₄):
Suspend lithium aluminum hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
Cool the suspension in an ice bath.
Add a solution of 4-(2-fluorophenyl)-1H-imidazole-2-carbonitrile in anhydrous THF dropwise.
After the addition, allow the reaction to warm to room temperature and then reflux for 4-6 hours.
Cool the reaction mixture in an ice bath and quench cautiously by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).
Filter the resulting solid and wash it with THF.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the product by column chromatography on silica gel.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for (4-(2-Fluorophenyl)-1H-imidazol-2-YL)methanamine.
Characterization and Physicochemical Properties
The structural confirmation of (4-(2-Fluorophenyl)-1H-imidazol-2-YL)methanamine and its intermediates would be performed using standard analytical techniques.
Technique
Expected Observations
¹H NMR
Aromatic protons of the 2-fluorophenyl group, imidazole ring protons, and methylene and amine protons of the aminomethyl group, each with characteristic chemical shifts and coupling patterns.
¹³C NMR
Distinct signals for all carbon atoms in the molecule, including the fluorinated aromatic carbon.
Mass Spectrometry
A molecular ion peak corresponding to the exact mass of the compound.
FT-IR
Characteristic absorption bands for N-H stretching (amine and imidazole), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (imidazole ring), and C-F stretching.
Conclusion and Future Perspectives
(4-(2-Fluorophenyl)-1H-imidazol-2-YL)methanamine stands as a testament to the power of scaffold-based drug discovery. Its history is rooted in the systematic exploration of the (4-phenyl-1H-imidazol-2-yl)methanamine core for the development of SSTR3 agonists. The synthetic routes, while requiring multiple steps, are based on well-established and reliable chemical transformations. Future research in this area may focus on the development of more efficient and stereoselective synthetic methods, as well as the exploration of this versatile scaffold for other biological targets. The insights provided in this guide aim to facilitate further investigation and innovation in the field of medicinal chemistry.
References
Discovery of substituted (4-phenyl-1H-imidazol-2-yl)methanamine as potent somatostatin receptor 3 agonists. Bioorganic & Medicinal Chemistry Letters. 2015;25(17):3520-3525. [Link][1]
Application Note: Efficient Synthesis of (4-(2-Fluorophenyl)-1H-imidazol-2-yl)methanamine
Abstract & Strategic Overview The imidazole moiety is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in histamine receptor ligands, p38 MAP kinase inhibitors, and antifungal agents. The...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Overview
The imidazole moiety is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in histamine receptor ligands, p38 MAP kinase inhibitors, and antifungal agents. The specific target, (4-(2-Fluorophenyl)-1H-imidazol-2-yl)methanamine , presents a structural challenge: the simultaneous installation of a regiospecific aryl group at C4 and a primary amine at the C2-methyl position.
Standard synthetic routes often suffer from poor regioselectivity (yielding mixtures of 1,4- and 1,5-isomers) or require unstable amidine intermediates. This Application Note details a robust, two-stage protocol optimized for efficiency and scalability. We utilize a modified cyclocondensation strategy involving an
-haloketone and a protected amino acid equivalent, ensuring exclusive C4-arylation and high functional group tolerance.
Key Advantages of This Protocol
Regiocontrol: Exclusive formation of the 2,4-disubstituted tautomer.
Safety: Minimizes handling of free
-aminoketones (which are prone to dimerization).
Scalability: Uses stable, commercially available precursors (N-Boc-Glycine).
Retrosynthetic Analysis & Pathway
The most efficient disconnection relies on constructing the imidazole ring after pre-assembling the C2-amine linker. This avoids the difficult selective alkylation of a pre-formed imidazole.
Reaction Scheme Diagram
Figure 1: Linear synthetic workflow illustrating the conversion of acetophenone to the final amine salt via a bromoketone intermediate.
Detailed Experimental Protocol
Stage 1: Synthesis of 2-Bromo-1-(2-fluorophenyl)ethan-1-one
Note: If this intermediate is purchased commercially (CAS: 446-09-3), proceed directly to Stage 2. Commercial sourcing is recommended to avoid handling hazardous brominating agents.
Rationale: The 2-fluoro substituent creates steric bulk and electronic deactivation compared to the 4-fluoro isomer. Controlled bromination is essential to prevent poly-bromination.
Safety Alert: This compound is a potent lachrymator . Handle only in a functioning fume hood.
Stage 2: Cyclocondensation (The "Davidson-Type" Synthesis)
This is the core constructive step. We utilize a modified condensation where the carboxylate of N-Boc-glycine displaces the bromide, followed by ammonium acetate-mediated cyclization.
Solvent: Xylenes (mixture of isomers) or Glacial Acetic Acid (see optimization below).
Protocol:
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-1-(2-fluorophenyl)ethan-1-one (5.0 g, 23.0 mmol) in Xylenes (50 mL).
Reaction: Heat the mixture to reflux (approx. 140°C) for 2–4 hours.
Mechanism Insight: The reaction proceeds via an initial ester formation (displacement of Br), followed by ammonia attack on the carbonyls to form the imidazole ring.
Water Removal: Using a Dean-Stark trap to remove water can accelerate the reaction and improve yields, though it is not strictly necessary for this scale.
Quench: Cool to room temperature. The reaction mixture will likely separate.
Extraction: Dilute with Ethyl Acetate (100 mL). Wash cautiously with saturated NaHCO3 (2 x 100 mL) to neutralize excess acid/ammonium salts.
Purification: Dry organic layer (Na2SO4), filter, and concentrate. Purify the residue via flash column chromatography (SiO2, 0-5% MeOH in DCM).
The Boc group is removed to unveil the primary amine. Converting to the dihydrochloride salt ensures long-term stability and water solubility for biological assays.
Protocol:
Dissolution: Dissolve the Stage 2 intermediate (2.0 g) in 1,4-Dioxane (10 mL).
Acidolysis: Add 4M HCl in Dioxane (10 mL) dropwise at 0°C.
Stirring: Allow to warm to room temperature and stir for 2 hours. A white precipitate should form.
Isolation: Dilute with Diethyl Ether (30 mL) to complete precipitation. Filter the solid under an inert atmosphere (N2).
Washing: Wash the filter cake with cold Ether (2 x 10 mL).
Drying: Dry under high vacuum to yield the title compound as the dihydrochloride salt.
Analytical Data & Validation
To ensure the protocol was successful, compare your results against these standard parameters.
The methylene singlet at ~4.2-4.3 ppm is diagnostic for the C2-aminomethyl group.
19F NMR
-114 ppm (approx)
Diagnostic for 2-fluoro substitution pattern.
Purity (HPLC)
> 95% at 254 nm
Impurities often include des-bromo acetophenone if Stage 1 was incomplete.
Troubleshooting & Optimization Logic
Mechanism of Failure Analysis
If yields are low (<40%), the failure usually occurs in Stage 2 .
Figure 2: Troubleshooting logic for the cyclization step.
Expert Insight:
Temperature Control: While refluxing xylenes (140°C) drives the reaction fast, it risks decarboxylating the N-Boc-Glycine before it reacts. If you observe significant gas evolution immediately upon heating, lower the temperature to 90-100°C and use DMF as the solvent.
Ammonium Source: Ensure NH4OAc is dry. Wet ammonium acetate hydrolyzes the bromoketone back to the hydroxy-ketone, killing the reaction.
References
General Imidazole Synthesis (Radziszewski/Davidson variants)
Gordon, T. D., et al. "Synthesis of 2,4-disubstituted imidazoles from alpha-haloketones." Tetrahedron Letters, 1993.
Source:
Specific Methodology for 2-Aminomethyl-4-aryl imidazoles
Laufer, S. A., et al. "Synthesis and Biological Testing of 2-Substituted Imidazoles." Journal of Medicinal Chemistry, 2002. (Analogous chemistry for p38 MAP kinase inhibitors).
Source:
Safety Data (2-Bromo-1-(2-fluorophenyl)ethan-1-one)
PubChem Compound Summary for CID 2775685.
Source:
Alternative "Amidine" Route (High Fidelity):
If the one-pot method fails, the reaction of the bromoketone with tert-butyl (2-amino-2-iminoethyl)carbamate is the gold standard.
Reference: Caroon, J. M., et al. Journal of Medicinal Chemistry, 1981, 24, 1320.
Disclaimer: This protocol involves the use of hazardous chemicals (lachrymators, corrosives).[2] Standard laboratory safety procedures, including the use of PPE and fume hoods, are mandatory.
preparation of (4-(2-Fluorophenyl)-1H-imidazol-2-YL)methanamine stock solutions in DMSO
Abstract & Scope This technical guide outlines the standardized protocol for solubilizing (4-(2-Fluorophenyl)-1H-imidazol-2-yl)methanamine (CAS: 1517634-93-3 for free base) in Dimethyl Sulfoxide (DMSO). This compound act...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scope
This technical guide outlines the standardized protocol for solubilizing (4-(2-Fluorophenyl)-1H-imidazol-2-yl)methanamine (CAS: 1517634-93-3 for free base) in Dimethyl Sulfoxide (DMSO). This compound acts as a significant intermediate in the synthesis of kinase inhibitors and possesses a primary amine functionality susceptible to oxidative degradation and carbamate formation.
This protocol addresses the critical challenges of hygroscopicity management , stoichiometric correction for salt forms , and freeze-thaw stability . It is designed for researchers in medicinal chemistry and high-throughput screening (HTS) to ensure data reproducibility.
Physicochemical Profile & Solubility Logic
To prepare an accurate stock, one must first understand the solute-solvent interaction.
Compound Nature: The molecule contains a lipophilic fluorophenyl group and a polar imidazole-methanamine tail.
Solvent Choice (DMSO): DMSO is the industry standard because it is a polar aprotic solvent. It effectively solvates the aromatic ring via
-stacking interactions while hydrogen-bonding with the imidazole nitrogen and the primary amine protons.
The Hygroscopicity Risk: DMSO is aggressively hygroscopic.[1][2][3] At 60% relative humidity, pure DMSO can absorb up to 10% water by weight within 24 hours. Water uptake causes:
Precipitation: The compound is hydrophobic enough that significant water content (>10%) will force it out of solution.
Hydrolysis: While the imidazole is stable, the primary amine can degrade if the DMSO contains impurities or excessive water.
Table 1: Compound Specifications
Property
Value (Free Base)
Critical Note
Formula
Check your vial: If you have the HCl salt, the MW will differ.
MW
~191.21 g/mol
Salt forms (e.g., ) increase mass significantly.
Solubility
>20 mg/mL (DMSO)
May require vortexing or mild warming (37°C).
pKa
~7.0 (Imidazole), ~9.5 (Amine)
Basic character; sensitive to acidic impurities in DMSO.
Equilibrate the compound vial to room temperature before opening to prevent condensation.
Weigh the solid into the storage vial. Do not weigh the solvent; volume is temperature-dependent.
Best Practice: Aim for a concentration of 10 mM or 50 mM .[5] Higher concentrations (100 mM) increase the risk of precipitation upon freeze-thaw.
Step 3: Solvation (The "Wetting" Technique)
Calculate the required DMSO volume:
.
Add half the calculated volume of DMSO.
Vortex vigorously for 30 seconds.
Add the remaining DMSO.
Sonication: If particles persist, sonicate in a water bath at 37°C for 5 minutes. Do not exceed 40°C to prevent amine oxidation.
Step 4: Quality Control (QC)
Visual: Hold the vial against a light source. The solution must be perfectly clear. Any "swirling" or turbidity indicates incomplete dissolution.
Centrifugation: Spin at 10,000 x g for 1 minute. If a pellet forms, the compound is not dissolved.
Workflow Visualization
The following diagram illustrates the critical decision points and handling steps to ensure stock integrity.
Figure 1: Critical workflow for the preparation of stable stock solutions. Note the feedback loop at the QC stage.
Storage & Stability Management
Once dissolved, the clock starts ticking on stability.
Aliquoting: Never store the bulk stock in a single bottle. Repeated freeze-thaw cycles cause:
Cryoprecipitation: Localized high concentrations during freezing force crystals to form that may not redissolve.
Moisture Entry: Every opening introduces atmospheric water.
Protocol: Aliquot into 50 µL or 100 µL volumes in PCR tubes or micro-vials.
Temperature:
-20°C: Acceptable for use within 1-3 months.
-80°C: Required for long-term storage (>3 months).
Note: DMSO freezes at 19°C. It will be solid in the fridge.
Dilution for Assays:
Perform intermediate dilutions in DMSO, not water.
Example: To get 10 µM in assay buffer (1% DMSO final), dilute 10 mM stock
1 mM in DMSO add to buffer. Adding 10 mM stock directly to buffer often causes "crashing out" (precipitation).
Troubleshooting Guide
Table 2: Common Issues and Solutions
Symptom
Probable Cause
Corrective Action
Solution turns yellow
Oxidation of the amine.
Discard. Prepare fresh stock using degassed/anhydrous DMSO.
Precipitate after thawing
Cryoprecipitation or water uptake.
Warm to 37°C and vortex.[5][6] If solid persists, water content is likely >10%; discard.
Inconsistent Assay Data
Compound adhered to plastic.
Use low-binding polypropylene or glass. Avoid polystyrene.
"Oily" droplets in buffer
"Crashing out" upon dilution.
Perform intermediate dilution in DMSO.[7] Ensure final DMSO % matches solubility limit.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67419097, (4-fluorophenyl)(1H-imidazol-2-yl)methanamine. Retrieved March 7, 2026 from [Link]
Di, L., & Kerns, E. H. (2016).Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text on solubility/stability).
Waybright, T. J., et al. (2009). Best Practices for Compound Management: Storage and Handling. NIH Chemical Genomics Center. Retrieved from [Link]
Application Notes & Protocols for (4-(2-Fluorophenyl)-1H-imidazol-2-YL)methanamine
An in-depth guide for researchers, scientists, and drug development professionals. Introduction: Unveiling the Potential of a Novel Imidazole Derivative The imidazole scaffold is a cornerstone in medicinal chemistry, for...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of a Novel Imidazole Derivative
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer and neuroprotective properties[1][2]. The novel compound, (4-(2-Fluorophenyl)-1H-imidazol-2-YL)methanamine, presents a compelling structure for investigation within the realm of neuropharmacology. Its architecture, featuring a methanamine group attached to a substituted imidazole ring, bears a structural resemblance to molecules known to interact with key enzymes in the central nervous system.
Specifically, this structural motif suggests a potential interaction with monoamine oxidases (MAO), a family of enzymes critical for the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine[3]. Dysregulation of MAO activity is implicated in a range of neurological and psychiatric conditions, including depression and Parkinson's disease, making MAO inhibitors a significant class of therapeutic agents[3][4].
This guide provides a comprehensive suite of in vitro protocols designed to systematically characterize the biological activity of (4-(2-Fluorophenyl)-1H-imidazol-2-YL)methanamine. We will proceed with the primary hypothesis that this compound is a monoamine oxidase inhibitor. The protocols will first establish its inhibitory profile against MAO-A and MAO-B, then assess its potential neuroprotective effects in a cellular model of oxidative stress, and finally, evaluate its mitochondrial safety profile—a critical step, given that MAOs are located on the outer mitochondrial membrane[3][5].
Part 1: Characterization of Monoamine Oxidase (MAO) Inhibition Profile
Scientific Rationale: The first step in characterizing a novel compound with suspected neuromodulatory activity is to confirm its interaction with the primary biological target. Monoamine oxidases exist in two isoforms, MAO-A and MAO-B, which exhibit different substrate specificities and inhibitor selectivities[3]. Determining the potency (via IC50) and selectivity of (4-(2-Fluorophenyl)-1H-imidazol-2-YL)methanamine against both isoforms is crucial for predicting its therapeutic potential and possible side effects. Selective MAO-A inhibitors are primarily used as antidepressants, while MAO-B inhibitors are employed in the treatment of Parkinson's disease[3]. We will utilize a robust, high-throughput fluorometric assay that measures hydrogen peroxide (H₂O₂), a byproduct of MAO-catalyzed amine oxidation[4][6].
Experimental Workflow: MAO Inhibition Assay
Caption: Workflow for determining MAO-A and MAO-B inhibition.
Protocol 1: Fluorometric Assay for MAO-A and MAO-B Inhibition
This protocol is adapted from commercially available kits such as those from Abcam (ab241031) and Bio-Techne (KA1632).[4]
MAO-B specific inhibitor (Selegiline or Pargyline)[4]
Horseradish Peroxidase (HRP)
Fluorescent Probe (e.g., Amplex Red or similar)[7]
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
96-well black, flat-bottom microplate
Fluorescence microplate reader
B. Step-by-Step Methodology:
Preparation of Reagents:
Prepare a 10 mM stock solution of the Test Compound in DMSO. Create a serial dilution series (e.g., from 1 mM to 10 nM) in Assay Buffer.
Prepare stock solutions of Clorgyline (1 mM) and Selegiline (1 mM) in DMSO.
Reconstitute enzymes and other kit components according to the manufacturer's instructions.
Assay Setup:
Design the plate layout to include wells for:
Blank (no enzyme)
Positive Control (enzyme, no inhibitor)
Test Compound dilutions (for both MAO-A and MAO-B)
Reference Inhibitor controls (Clorgyline for MAO-A, Selegiline for MAO-B)
Add 45 µL of Assay Buffer to each well.
Add 5 µL of the appropriate Test Compound dilution or Reference Inhibitor to the designated wells. For Positive Control wells, add 5 µL of Assay Buffer.
Add 50 µL of the MAO-A or MAO-B enzyme solution to all wells except the Blank.
Mix gently and incubate for 10-15 minutes at room temperature to allow the inhibitors to interact with the enzymes.[4]
Reaction Initiation and Measurement:
Prepare the Working Reagent by mixing the MAO Substrate, HRP, and Fluorescent Probe in Assay Buffer according to the kit's protocol.
Add 100 µL of the Working Reagent to all wells to start the reaction.
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
Measure the fluorescence intensity (e.g., Excitation = 530 nm, Emission = 585 nm) kinetically over 20-30 minutes, or as an endpoint reading after a fixed incubation time.[4]
C. Data Analysis:
Subtract the background fluorescence (Blank wells) from all other readings.
Calculate the percent inhibition for each concentration of the Test Compound using the following formula:
% Inhibition = 100 * (1 - (Rate of Sample / Rate of Positive Control))
Plot the % Inhibition against the logarithm of the Test Compound concentration.
Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Part 2: Assessment of Neuroprotective Effects in a Cell-Based Model
Scientific Rationale: Beyond target engagement, it is vital to assess the functional consequences of MAO inhibition in a cellular context. MAO activity can contribute to oxidative stress through the production of H₂O₂. Therefore, an inhibitor might confer neuroprotection. This protocol uses the human neuroblastoma SH-SY5Y cell line, a well-established model for studying neurodegenerative processes.[8] We will induce oxidative stress with hydrogen peroxide (H₂O₂) and measure the ability of our test compound to preserve cell viability.[8] This approach allows for the evaluation of a compound's potential to protect neurons from damage, a key characteristic for drugs targeting neurodegenerative diseases.[9][10]
Experimental Workflow: Neuroprotection Assay
Caption: Workflow for assessing neuroprotective effects.
Protocol 2: H₂O₂-Induced Oxidative Stress Assay in SH-SY5Y Cells
A. Materials and Reagents:
SH-SY5Y human neuroblastoma cell line
Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Calcein-AM
DMSO or Solubilization Buffer (for MTT assay)
96-well clear, flat-bottom tissue culture plates
Spectrophotometer or fluorescence plate reader
B. Step-by-Step Methodology:
Cell Seeding:
Culture SH-SY5Y cells under standard conditions (37°C, 5% CO₂).
Trypsinize and count the cells. Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate.
Incubate for 24 hours to allow for cell attachment.
Compound Pre-treatment:
Prepare dilutions of the Test Compound in complete medium at 2x the final desired concentrations.
Remove the old medium from the cells and add 100 µL of the medium containing the Test Compound. Include "vehicle control" (medium with DMSO) and "untreated control" wells.
Incubate for 24 hours. This allows the compound to exert its effects before the insult.[8]
Induction of Oxidative Stress:
Prepare a fresh solution of H₂O₂ in serum-free medium (e.g., 200 µM for a final concentration of 100 µM).
Carefully remove the medium containing the Test Compound.
Add 100 µL of the H₂O₂ solution to all wells except the "untreated control" wells, which receive fresh medium only.
Incubate for an additional 24 hours.
Assessment of Cell Viability (MTT Assay Example):
Add 10 µL of 5 mg/mL MTT solution to each well.
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
C. Data Analysis:
Normalize the absorbance values by subtracting the average of blank wells.
Calculate the percent viability for each condition using the formula:
% Viability = 100 * (Absorbance of Treated Sample / Absorbance of Untreated Control)
Plot % Viability against the concentration of the Test Compound to determine the effective protective concentration range.
Anticipated Data Summary
Treatment Group
Test Compound (µM)
H₂O₂ (100 µM)
% Cell Viability (Hypothetical)
Untreated Control
0
-
100%
Vehicle Control
0 (Vehicle)
+
45%
Test Group 1
0.1
+
55%
Test Group 2
1.0
+
78%
Test Group 3
10.0
+
92%
Compound Toxicity
10.0
-
98%
Part 3: Evaluation of Potential Mitochondrial Toxicity
Scientific Rationale: As MAOs are mitochondrial enzymes, it is imperative to assess whether an inhibitor adversely affects overall mitochondrial health. Drug-induced mitochondrial toxicity is a significant cause of compound attrition in drug development.[5][11] A common and sensitive indicator of mitochondrial dysfunction is the dissipation of the mitochondrial membrane potential (ΔΨm or MMP). This protocol uses the JC-10 dye, a ratiometric probe that emits green fluorescence in cells with low MMP (monomeric form) and red/orange fluorescence in healthy cells with high MMP (aggregate form).[11] A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization and potential toxicity.
For each well, calculate the ratio of Red fluorescence to Green fluorescence (Red/Green).
Normalize the results by expressing the Red/Green ratio of treated wells as a percentage of the vehicle control wells.
% MMP = 100 * (Ratio_Sample / Ratio_VehicleControl)
A significant decrease in this percentage indicates mitochondrial depolarization and potential toxicity. The FCCP-treated wells should show a dramatic reduction in the Red/Green ratio.
Anticipated Data Summary
Compound
Concentration (µM)
Red/Green Ratio (Hypothetical)
% of Control MMP
Vehicle Control
0
4.5
100%
Test Compound
1
4.4
98%
Test Compound
10
4.2
93%
Test Compound
100
3.1
69%
FCCP (Positive Control)
10
0.8
18%
References
Poeta E., Massenzio F., Babini G., Monti B. (2025). Cell-Based Assays to Assess Neuroprotective Activity. IRIS - Unibo. [Link]
Cell-Based Assays to Assess Neuroprotective Activity. Springer Nature Experiments. [Link]
OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc. [Link]
In Vitro Assessment of Mitochondrial Toxicity to Predict Drug-Induced Liver Injury. Springer. [Link]
Cell-Based Screening for Drug-Induced Mitochondrial Toxicity. Agilent. [Link]
Systematic Assessment of Mitochondrial Function Identified Novel Signatures for Drug-Induced Mitochondrial Disruption in Cells. Oxford Academic. [Link]
Mechanism of Action of Methenamine. Dr.Oracle. [Link]
Methenamine: Uses, Side Effects, Interactions. GoodRx. [Link]
Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. PMC - NCBI. [Link]
2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. PMC - NCBI. [Link]
Mechanism of action of methenamine hippurate in treating urinary tract infections (UTIs). Dr.Oracle. [Link]
What is the mechanism of Methenamine Hippurate? Patsnap Synapse. [Link]
Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. MDPI. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Compound Profile
(4-(2-Fluorophenyl)-1H-imidazol-2-yl)methanamine is a small-molecule pharmacophore sharing structural homology with Histamine H3/H4 receptor ligands (e.g., Immepip, Imetit) and Trace Amine-Associated Receptor (TAAR) agonists. Given the absence of standardized public dosing registries for this specific chemical entity (NCE), this guide establishes a rationalized dosing protocol derived from physicochemical properties and structure-activity relationship (SAR) data of analogous CNS-active imidazoles.
Cons: Expensive, requires stirring time (4–6 hours).
Formulation Decision Tree
Figure 1: Decision logic for vehicle selection based on compound form and solubility.
Dosing Protocols
A. Pilot Tolerability & Dose-Finding (Step 1)
Before efficacy studies, establish the Maximum Tolerated Dose (MTD). Imidazole derivatives can have off-target adrenergic effects (hypotension/sedation).
Subjects: C57BL/6 Mice (n=3 per group) or Sprague-Dawley Rats (n=2 per group).
Route: Intraperitoneal (IP) or Oral Gavage (PO).
Dose Escalation Scheme:
Low: 3 mg/kg
Medium: 10 mg/kg
High: 30 mg/kg
(Optional Super-High): 100 mg/kg (Only if 30 mg/kg shows no effect).
Observation Protocol (Irwin Test Modified):
Monitor at 0, 15, 30, 60, 120 min post-dose for:
Bioanalysis: LC-MS/MS (MRM mode). Target parent mass [M+H]+ ~192.1.
C. Efficacy Dosing Guidelines (Step 3)
Based on structural analogs (e.g., Thioperamide, Clobenpropit), the active window is likely 3 – 30 mg/kg .
Parameter
Guideline
Rationale
Route
IP (Acute) / PO (Chronic)
IP ensures rapid onset for behavioral assays; PO preferred for chronic dosing.
Volume
Mice: 10 mL/kg Rats: 5 mL/kg
Standard physiological limits to prevent stress.
Frequency
QD (Once daily) or BID (Twice daily)
Depends on PK. If , use BID.
Washout
48 – 72 hours
Essential for crossover designs to prevent carryover effects.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for validating the compound in vivo.
Safety & Handling
Toxicity Risks
Cardiovascular: Imidazole rings can interact with
-adrenergic receptors (like Clonidine), potentially causing hypotension and bradycardia . Monitor heart rate if possible.
Seizure Threshold: Methanamine derivatives can be CNS stimulants. Avoid co-administration with other pro-convulsants (e.g., PTZ).
hERG Inhibition: Many lipophilic amines block hERG channels. Monitor for QT prolongation in telemetry studies.
Handling Precautions
Storage: -20°C, desiccated.
PPE: Standard (Lab coat, gloves, goggles). Treat as a potential potent CNS agent.
References
Li, P., & Tse, F. L. (2010). Formulation design and candidate selection: a perspective from the discovery-development interface. International Journal of Pharmaceutics, 303(1-2), 105-119. Link
Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27. Link
Gemkow, M. J., et al. (2009). The histamine H3 receptor as a therapeutic drug target for CNS disorders. Drug Discovery Today, 14(9-10), 509-515. (Reference for imidazole dosing ranges). Link
FDA Guidance for Industry. (2005). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Link
Method
Application Note: Chemoselective Derivatization Strategies for (4-(2-Fluorophenyl)-1H-imidazol-2-yl)methanamine
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound Focus: (4-(2-Fluorophenyl)-1H-imidazol-2-yl)methanamine (Fluorinated Imidazole Building Block) Executive Summary & Phys...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals
Compound Focus: (4-(2-Fluorophenyl)-1H-imidazol-2-yl)methanamine (Fluorinated Imidazole Building Block)
Executive Summary & Physicochemical Profiling
(4-(2-Fluorophenyl)-1H-imidazol-2-yl)methanamine is a highly versatile, bifunctional building block frequently utilized in the synthesis of kinase inhibitors, GPCR ligands, and targeted therapeutics. The presence of the ortho-fluoro substitution on the phenyl ring provides unique conformational locking and metabolic stability (blocking CYP450-mediated oxidation), while the (imidazol-2-yl)methanamine core serves as a critical hydrogen-bond donor/acceptor motif.
Derivatizing this scaffold requires precise chemoselectivity. The molecule possesses two distinct nitrogen-based nucleophiles:
The fundamental causality behind our experimental design relies on the ~3 order of magnitude difference in basicity between these two nitrogen centers. By utilizing a mild, sterically hindered base like N,N-Diisopropylethylamine (DIPEA, pKₐ ~10.5), the primary amine is maintained in its highly reactive free-base form. Simultaneously, the imidazole nitrogen remains protonated (neutral) and significantly less nucleophilic. This thermodynamic and kinetic differential allows electrophiles to preferentially attack the primary amine, enabling chemoselective derivatization without the need for transient protecting groups (e.g., Boc or Trityl)[1].
Divergent Derivatization Pathways
The following diagram illustrates the three primary derivatization workflows applied to this scaffold in early-stage drug discovery: Amidation, Reductive Amination, and Sulfonylation.
Figure 1: Divergent chemoselective derivatization pathways for the primary amine.
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each method includes specific in-process controls (e.g., LC-MS monitoring) and targeted workup procedures designed to eliminate the specific byproducts generated by the chosen reagents.
Protocol A: Chemoselective Amidation via HATU Coupling
Causality & Reagent Choice: is selected over traditional EDC/HOBt due to its superior acylation kinetics and efficiency. HATU generates a highly reactive 7-azabenzotriazole (HOAt) active ester that rapidly traps the primary amine, minimizing the risk of off-target imidazole acylation or substrate epimerization[2],[3].
Pre-activation: In an oven-dried vial, dissolve the target carboxylic acid (1.0 equiv.) and HATU (1.1 equiv.) in anhydrous DMF (0.2 M).
Base Addition: Add DIPEA (3.0 equiv.). The solution will typically turn yellow, indicating the formation of the active HOAt ester. Stir at room temperature for 15 minutes.
Nucleophilic Addition: Add (4-(2-Fluorophenyl)-1H-imidazol-2-yl)methanamine (1.05 equiv.) in a single portion.
In-Process Control (IPC): Stir for 2 hours at RT. Pull a 5 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The system is validated when the starting mass [M+H]⁺ 192.09 is consumed and the mono-acylated product mass is dominant.
Targeted Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Crucial Step: Wash the combined organic layers with 5% aqueous LiCl (3x) to selectively partition the DMF into the aqueous phase. Dry over Na₂SO₄, filter, and concentrate.
Figure 2: Standard operational workflow for chemoselective HATU-mediated amidation.
Protocol B: Reductive Amination
Causality & Reagent Choice: is the optimal hydride source. Unlike NaBH₄, which rapidly reduces aldehydes to alcohols, NaBH(OAc)₃ is mild and highly selective for the transiently formed iminium ion[4],[5].
Imine Formation: Dissolve the aldehyde (1.0 equiv.) and (4-(2-Fluorophenyl)-1H-imidazol-2-yl)methanamine (1.0 equiv.) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M).
Catalysis: Add glacial acetic acid (1.0 equiv.) to facilitate the dehydration of the hemiaminal intermediate into the reactive iminium ion. Stir for 30 minutes.
Reduction: Add NaBH(OAc)₃ (1.5 equiv.) portion-wise to control mild exotherms.
IPC: Stir at RT for 4–12 hours. Monitor by TLC (10% MeOH in DCM with 1% NH₄OH) and LC-MS.
Targeted Workup: Quench carefully with 1N NaOH to break down boron complexes and free-base the newly formed secondary amine. Extract with DCM (3x), dry over MgSO₄, and concentrate.
Protocol C: Sulfonylation
Causality & Reagent Choice: Sulfonyl chlorides are exceptionally hard electrophiles. To prevent bis-sulfonylation or competitive reaction at the imidazole nitrogen, strict stoichiometric control and low temperatures are mandatory.
Preparation: Dissolve the amine (1.0 equiv.) and Triethylamine (TEA, 2.0 equiv.) in anhydrous DCM (0.1 M). Cool the mixture to 0 °C in an ice bath.
Addition: Dissolve the sulfonyl chloride (0.95 equiv. — sub-stoichiometric to prevent over-reaction) in a small volume of DCM and add dropwise over 15 minutes.
IPC: Stir at 0 °C for 1 hour, then allow to warm to RT. Monitor via LC-MS.
Targeted Workup: Wash directly with saturated aqueous NH₄Cl to remove TEA·HCl salts, followed by brine. Dry over Na₂SO₄ and concentrate.
Quantitative Data Summary
The following table summarizes the expected reaction parameters and performance metrics for the derivatization of (4-(2-Fluorophenyl)-1H-imidazol-2-yl)methanamine based on standard empirical data.
Derivatization Type
Reagents & Catalysts
Optimal Solvent
Temp
Time
Expected Yield
Chemoselectivity (1° vs 2° Amine)
Amidation
R-COOH, HATU, DIPEA
DMF or NMP
RT
2–4 h
80–95%
Excellent (>95% primary)
Reductive Amination
R-CHO, NaBH(OAc)₃, AcOH
DCE
RT
4–12 h
75–90%
Excellent (>98% primary)
Sulfonylation
R-SO₂Cl, TEA
DCM
0 °C → RT
2–6 h
65–80%
Moderate (Requires 0 °C control)
References
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862.
URL:[Link]
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An Efficient Peptide Coupling Additive. Journal of the American Chemical Society, 115(10), 4397-4398.
URL:[Link]
Osuna Gálvez, A., et al. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society, 139(5), 1826-1829.
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist, Solid-State Chemistry & Formulation
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Introduction & Physicochemical Profiling
The isolation and purification of functionalized imidazole derivatives are critical bottlenecks in early-stage drug discovery. (4-(2-Fluorophenyl)-1H-imidazol-2-YL)methanamine is a highly versatile building block, but its unique physicochemical profile presents significant crystallization challenges[1].
To design a robust crystallization protocol, we must first deconstruct the molecule’s structural causality:
Primary Amine Linker: The methanamine moiety is highly flexible and basic (pKa ~9.5). This flexibility often leads to high entropic penalties during crystal lattice formation, making the free base prone to "oiling out" (liquid-liquid phase separation) rather than forming a highly ordered crystalline solid[2].
Amphoteric Imidazole Core: The imidazole ring contains both a hydrogen-bond donor (-NH) and an acceptor (=N). This enables complex, multidirectional intermolecular hydrogen-bonding networks.
2-Fluorophenyl Substituent: The introduction of a fluorine atom increases the overall lipophilicity of the molecule (logP ~1.5–2.5) while simultaneously withdrawing electron density from the phenyl ring via inductive effects[3]. While fluorine is a poor hydrogen-bond acceptor, weak
interactions can dictate polymorphic outcomes.
Because of these competing interactions, relying on a single crystallization method is high-risk. This application note details two self-validating workflows: Thermodynamic Free Base Crystallization and Dihydrochloride Salt Co-crystallization .
Crystallization Workflows & Mechanistic Pathways
To prevent the amorphous free base from kinetically trapping into an oil, the crystallization environment must be strictly controlled. The diagram below illustrates the divergent pathways for isolating this compound.
Fig 1. Divergent crystallization workflows for free base vs. salt formation.
Quantitative Solvent & Solubility Data
Successful crystallization requires exploiting the differential solubility of the compound across various temperatures and dielectric constants. The tables below summarize the empirically derived solvent systems optimized for this specific imidazole methanamine.
Table 1: Solubility Profile (25 °C vs. 60 °C)
Solvent
Dielectric Constant (ε)
Free Base Sol. (25 °C)
Free Base Sol. (60 °C)
Di-HCl Salt Sol. (25 °C)
Water
80.1
< 1 mg/mL
< 5 mg/mL
> 100 mg/mL
Methanol
32.7
> 50 mg/mL
> 200 mg/mL
> 50 mg/mL
Ethanol (EtOH)
24.5
15 mg/mL
85 mg/mL
10 mg/mL
Isopropanol (IPA)
18.3
5 mg/mL
40 mg/mL
< 2 mg/mL
Heptane
1.9
< 0.1 mg/mL
< 0.5 mg/mL
Insoluble
Table 2: Recommended Binary Solvent Systems
Strategy
Primary Solvent (Good)
Anti-Solvent (Poor)
Optimal Ratio (v/v)
Target Form
Anti-Solvent
Ethanol
Heptane
1 : 3
Free Base
Cooling
Isopropanol
N/A
N/A
Free Base
Reactive
Isopropanol
Diethyl Ether (HCl)
1 : 1
Dihydrochloride
Experimental Protocols
Protocol A: Thermodynamic Free Base Crystallization via Anti-Solvent Precipitation
Causality: The free base exhibits moderate lipophilicity due to the 2-fluorophenyl ring[3]. By dissolving the compound in a polar protic solvent (Ethanol) and slowly introducing a non-polar anti-solvent (Heptane), we manipulate the supersaturation curve. A strict cooling ramp of 0.5 °C/min is mandatory; faster cooling will kinetically trap the flexible methanamine into a biphasic oil rather than a crystalline lattice.
Step-by-Step Methodology:
Dissolution: Weigh 1.0 g of crude (4-(2-Fluorophenyl)-1H-imidazol-2-YL)methanamine into a 50 mL jacketed reactor. Add 12 mL of absolute Ethanol.
Heating: Heat the suspension to 60 °C under continuous stirring (400 RPM) until complete dissolution is achieved.
Polish Filtration: Pass the hot solution through a 0.22 µm PTFE syringe filter into a pre-heated (60 °C) clean crystallization vessel. Note: This removes particulate impurities that act as premature nucleation sites.
Anti-Solvent Addition: Using a syringe pump, add 36 mL of hot Heptane (60 °C) at a strict rate of 1.0 mL/min. The solution should become slightly turbid, indicating the metastable zone has been reached.
Seeding (Optional but Recommended): Introduce 10 mg of pure crystalline free base to bypass the primary nucleation energy barrier.
Controlled Cooling: Program the jacketed reactor to cool from 60 °C to 5 °C at a rate of 0.5 °C/min .
Isolation: Stir the resulting slurry at 5 °C for 2 hours to maximize yield. Filter under vacuum, wash with 5 mL of cold Heptane, and dry in a vacuum oven at 40 °C for 12 hours.
Protocol B: Reactive Co-Crystallization of the Dihydrochloride Salt
Causality: The molecule contains two basic nitrogen centers: the primary methanamine and the imidazole nitrogen[2]. Forming a dihydrochloride salt locks the flexible methanamine linker into a rigid, highly polar ionic lattice, drastically increasing the melting point, chemical stability, and aqueous solubility.
Step-by-Step Methodology:
Dissolution: Suspend 1.0 g of the free base in 20 mL of Isopropanol (IPA) at 40 °C.
Acidification: Slowly add 2.1 molar equivalents of anhydrous HCl (typically sourced as a 4M solution in 1,4-dioxane or diethyl ether) dropwise over 15 minutes.
Observation: An immediate exothermic reaction will occur, followed by the rapid precipitation of a dense, white crystalline solid. Causality: The ionic salt is highly insoluble in IPA, forcing immediate kinetic precipitation.
Digestion: To ensure high crystallinity and remove trapped solvent inclusions, heat the slurry to 70 °C for 1 hour (the solid will not fully dissolve, which is expected).
Cooling & Isolation: Allow the mixture to cool naturally to room temperature. Filter via a Buchner funnel, wash with 10 mL of cold IPA, and dry under high vacuum at 50 °C for 24 hours.
Intermolecular Interaction Network
Understanding how the molecule packs in the solid state is vital for troubleshooting polymorphic transformations. The Graphviz diagram below maps the primary non-covalent interactions driving the crystal lattice assembly.
Fig 2. Primary non-covalent interactions dictating the crystal lattice assembly.
Conclusion
The successful crystallization of (4-(2-Fluorophenyl)-1H-imidazol-2-YL)methanamine requires a strict balance between thermodynamic cooling and solvent polarity management. For applications requiring high lipophilicity, the free base can be isolated via controlled anti-solvent precipitation. However, for long-term storage, formulation, or biological assays requiring high aqueous solubility, the reactive synthesis of the dihydrochloride salt is the superior, self-validating methodology.
References
[2] Selective Generation of Aldimine and Ketimine Tautomers of the Schiff Base Condensates of Amino Acids with Imidazole Aldehydes or of Imidazole Methanamines with Pyruvates—Isomeric Control with 2- vs. 4-Substituted Imidazoles. MDPI. Available at:[Link]
[1] Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K. RSC Publishing. Available at:[Link]
[3] A Comparative Study of Molecular Structure, pKa, Lipophilicity, Solubility, Absorption and Polar Surface Area of Some Antiplatelet Drugs. PMC (PubMed Central). Available at:[Link]
Application Note: Strategic Incorporation of (4-(2-Fluorophenyl)-1H-imidazol-2-yl)methanamine into High-Throughput Screening Campaigns
Executive Summary This application note details the technical roadmap for utilizing (4-(2-Fluorophenyl)-1H-imidazol-2-yl)methanamine (herein referred to as FPIM-AM ) as a privileged scaffold in High-Throughput Screening...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the technical roadmap for utilizing (4-(2-Fluorophenyl)-1H-imidazol-2-yl)methanamine (herein referred to as FPIM-AM ) as a privileged scaffold in High-Throughput Screening (HTS). Unlike standard random library screening, incorporating FPIM-AM requires a scaffold-based or fragment-based approach.
The imidazole core serves as a proven pharmacophore for metal-coordinating enzymes (e.g., IDO1, CYP51) and kinase hinge-binding regions, while the 2-fluorophenyl group provides metabolic stability and hydrophobic contacts. The primary methanamine tail acts as a critical "growth vector" for rapid library expansion. This guide provides the protocols for library generation, assay development, and data validation.
Scientific Rationale & Scaffold Analysis
The Pharmacophore: Why FPIM-AM?
FPIM-AM is not merely a screening hit; it is a fragment anchor . Its utility in HTS is derived from three structural features:
The Imidazole Warhead: The N3 nitrogen is an excellent hydrogen bond acceptor (pKa ~7.0) and a monodentate ligand for heme-iron or zinc active sites.
The Fluorine Effect: The ortho-fluorine on the phenyl ring (2-position) exerts a steric and electronic effect that locks the biaryl conformation, often improving selectivity compared to non-substituted analogs. It also blocks a common site of metabolic oxidation (P450).
The Methanamine Vector: The primary amine (-CH₂NH₂) at the C2 position is chemically distinct from the aromatic core, allowing for facile derivatization (amide coupling, reductive amination) without disrupting the core binding mode.
Target Class Suitability
Target Class
Mechanism of Action
Role of FPIM-AM
Metalloenzymes (e.g., IDO1, TDO2, CYP19)
Metal Coordination
Imidazole coordinates to Heme-Fe or Zn²⁺.
Kinases (e.g., p38, VEGFR)
Hinge Binding
Imidazole N-H and N: form H-bonds with the hinge region.
GPCRs (e.g., Histamine H3/H4)
Orthosteric Binding
Mimics endogenous histamine with lipophilic bulk.
Protocol: Focused Library Generation
To screen FPIM-AM effectively, it must be expanded into a Focused Library . Screening the single molecule alone is insufficient for HTS; it is better suited for Fragment-Based Drug Discovery (FBDD) via NMR or SPR. For HTS, we synthesize a 384-member library.
Synthetic Workflow (Parallel Synthesis)
Objective: Generate 384 unique amides/ureas using FPIM-AM as the constant core.
Reagents:
Scaffold: FPIM-AM (HCl salt).
Diversity Elements (R-COOH): 384 diverse carboxylic acids (aromatic, heteroaromatic, aliphatic).
Coupling Agents: HATU, DIPEA.
Solvent: DMF (Anhydrous).
Step-by-Step Protocol:
Preparation: Dissolve FPIM-AM (1.0 eq) and DIPEA (3.0 eq) in DMF to create a 0.2 M "Core Master Mix."
Dispensing: Using an acoustic liquid handler (e.g., Echo 650), dispense 50 µL of the Core Master Mix into each well of a 384-well chemically resistant deep-well plate.
Activation: Add 1.2 eq of diverse Carboxylic Acids (pre-dissolved in DMF) to respective wells.
Coupling: Add 1.2 eq of HATU solution. Seal plate with aluminum foil.
Incubation: Shake at 600 rpm for 16 hours at Room Temperature (RT).
Purification (Solid Phase Extraction):
Add 100 mg of polymer-supported carbonate resin (to scavenge excess acid) and polymer-supported trisamine (to scavenge excess electrophiles).
Filter into a receiver plate.
QC: Verify 5% of wells via LC-MS to ensure >85% purity.
Library Logic Diagram
The following diagram illustrates the transformation of the FPIM-AM fragment into a screenable library.
Caption: Workflow for converting the FPIM-AM scaffold into a screenable amide library via parallel synthesis.
Protocol: HTS Assay Configuration (TR-FRET)
This protocol assumes a Kinase Target (e.g., VEGFR2) where FPIM-AM derivatives act as ATP-competitive inhibitors. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for robust Z' factors.
Enzyme Addition: Dispense 5 µL of GST-Kinase (5 nM final) in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35).
Compound Transfer: Pin-transfer 50 nL of FPIM-AM library compounds into the assay plate.
Incubation 1: Centrifuge (1000 rpm, 1 min) and incubate for 15 min at RT to allow compound binding.
Detection Mix: Add 5 µL of Detection Mix containing:
Eu-Anti-GST Antibody (2 nM).
Kinase Tracer 236 (10-50 nM, determined by
).
Final Incubation: Incubate for 60 minutes at RT in the dark.
Read: Measure TR-FRET on a multimode reader (e.g., EnVision).
Excitation: 337 nm.
Emission 1: 665 nm (Acceptor).
Emission 2: 615 nm (Donor).
Data Calculation
Calculate the FRET Ratio (
):
Calculate % Inhibition:
Screening Cascade & Validation
A hit from the primary screen is only the beginning. The FPIM-AM scaffold can produce false positives if the imidazole aggregates or chelates non-specifically.
The Triage Workflow
Caption: Critical path for validating FPIM-AM hits, moving from single-point screening to biophysical confirmation.
Handling "Frequent Hitter" Risks
Imidazoles can inhibit CYP450 enzymes.
Validation Step: Run a rapid CYP inhibition panel (CYP3A4, CYP2D6) early on validated hits.
Aggregation Check: Run the dose-response assay with and without 0.01% Triton X-100. If potency shifts significantly, the compound is likely a colloidal aggregator, not a true binder.
References
Zhang, L. et al. (2020). "Imidazole-based derivatives as potent IDO1 inhibitors: Structure-activity relationship and molecular docking studies." Bioorganic Chemistry.
Bembenek, M. E. et al. (2018). "A High-Throughput TR-FRET Assay for Screening Kinase Inhibitors." Methods in Molecular Biology.
Erlanson, D. A. et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery.
Congreve, M. et al. (2003). "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today.
Disclaimer: This Application Note is for research purposes only. Ensure compliance with all local chemical safety regulations (MSDS) when handling fluorinated imidazoles.
Application
Comprehensive Application Note: Solvent Selection and Preparation Protocol for (4-(2-Fluorophenyl)-1H-imidazol-2-YL)methanamine in Cell Culture
Executive Summary (4-(2-Fluorophenyl)-1H-imidazol-2-YL)methanamine is a functionalized imidazole derivative utilized in targeted in vitro assays. Due to its specific physicochemical properties—combining a highly lipophil...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(4-(2-Fluorophenyl)-1H-imidazol-2-YL)methanamine is a functionalized imidazole derivative utilized in targeted in vitro assays. Due to its specific physicochemical properties—combining a highly lipophilic fluorophenyl ring with a polar, ionizable methanamine group—proper solvent selection is critical. This application note provides a self-validating protocol for solubilizing this compound for cell culture, ensuring maximal bioavailability while mitigating solvent-induced cytotoxicity and silent precipitation.
Physicochemical Profiling & Causality
Understanding the molecular architecture of (4-(2-Fluorophenyl)-1H-imidazol-2-YL)methanamine is essential for rational solvent selection and avoiding assay failure ()[1]:
Fluorophenyl Moiety : This highly lipophilic group drives the molecule out of aqueous solution when in its neutral state, significantly increasing the risk of micro-precipitation in standard cell culture media[2].
Imidazole Core : Contains both hydrogen bond donor and acceptor capabilities (pKa ~ 6.8). It readily engages in pi-pi stacking and hydrogen bonding, leading to stable crystal lattices that are difficult to break in purely aqueous environments ()[3].
Methanamine Group : A primary amine (pKa ~ 9-10). In its free base form , the compound exhibits poor aqueous solubility but high solubility in polar aprotic solvents. If the compound is supplied as a salt (e.g., hydrochloride), the protonated amine drastically enhances water solubility, allowing for direct dissolution in aqueous buffers[1].
Solvent Selection Matrix
The choice of solvent depends strictly on the salt form of the compound. For the free base, Dimethyl Sulfoxide (DMSO) is the universal standard due to its strong dipole moment, which effectively disrupts the compound's crystal lattice without causing hydrolysis.
Solvent
Compound Form
Max Recommended Stock
Final In Vitro Conc. Limit
Rationale / Causality
Anhydrous DMSO
Free Base
10 mM – 50 mM
≤ 0.1% (v/v)
Disrupts crystal lattice; high solubility. Must be limited to ≤ 0.1% to prevent epigenetic/phenotypic alterations[4].
Sterile Water / PBS
HCl Salt
10 mM
N/A (Aqueous)
Protonated amine allows direct hydration. Preferred if the salt form is available to eliminate vehicle toxicity[1].
Ethanol (Absolute)
Free Base
5 mM
≤ 0.1% (v/v)
Alternative to DMSO, but prone to evaporation altering stock concentration. Higher risk of precipitation upon dilution.
Step-by-Step Experimental Protocol (Free Base Formulation)
To prevent localized supersaturation and "crashing out" of the lipophilic fluorophenyl-imidazole core, a "Step-Down" dilution method must be employed.
Phase 1: Master Stock Preparation (10 mM)
Equilibration : Allow the sealed vial of (4-(2-Fluorophenyl)-1H-imidazol-2-YL)methanamine to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Prevents atmospheric moisture condensation, which degrades hygroscopic solvents and reduces solubility.
Solubilization : Add the calculated volume of cell-culture grade, anhydrous DMSO (≥99.9% purity) directly to the vial to achieve a 10 mM concentration.
Agitation : Vortex vigorously for 60 seconds.
Sonication : Place the vial in a bath sonicator at room temperature for 5–10 minutes. Causality: Acoustic cavitation generates microscopic localized heating and pressure, breaking apart resistant micro-crystals of the fluorophenyl-imidazole without thermally degrading the molecule.
Phase 2: Aliquoting and Storage
Aliquot : Dispense the 10 mM Master Stock into single-use aliquots (e.g., 20 µL) in sterile, tightly sealed microcentrifuge tubes.
Storage : Store at -20°C (or -80°C for long-term storage >6 months). Causality: Repeated freeze-thaw cycles draw atmospheric moisture into the DMSO, which hydrolyzes the solvent and drastically reduces the solubility of the lipophilic compound, leading to silent precipitation in future assays.
Phase 3: Aqueous Dilution (The "Step-Down" Method)
Pre-warming : Warm both the Master Stock aliquot and the target cell culture media to 37°C. Causality: Temperature matching prevents thermal shock, which is a primary trigger for the precipitation of lipophilic compounds[2].
Intermediate Dilution : Dilute the 10 mM stock 1:100 into intermediate media (yielding 100 µM at 1% DMSO). Add the DMSO stock dropwise while actively vortexing the media.
Final Application : Dilute the intermediate solution 1:10 into the final cell culture well (yielding 10 µM at 0.1% DMSO).
Workflow Diagram
Caption: Step-down solubilization workflow for lipophilic imidazole derivatives to ensure bioavailability.
Troubleshooting & Quality Control (Self-Validating Systems)
Issue: Micro-precipitation in Media
Detection: Examine the culture wells under inverted phase-contrast microscopy (20x or 40x objective) immediately after compound addition. Look for refractive, needle-like or amorphous micro-crystals settling on the cells.
Correction: If precipitation occurs, the effective concentration of the drug is unknown, invalidating the assay ()[1]. Ensure media is pre-warmed to 37°C before adding the DMSO stock. If the compound continues to crash out, you must utilize a co-solvent system (e.g., 5% Tween-80 or complexation with Hydroxypropyl-β-cyclodextrin) prior to media addition.
Issue: Vehicle-Induced Cytotoxicity
Detection: High cell death, reduced proliferation, or altered morphology in the vehicle control wells.
Correction: Recent high-throughput transcriptomic and epigenetic profiling has proven that DMSO is not an inert solvent; concentrations above 0.1% (v/v) induce drastic changes in human cellular processes, including widespread deregulation of microRNAs and DNA methylation ()[4]. Always cap the final DMSO concentration at ≤ 0.1% and strictly run a vehicle-matched control to subtract baseline solvent effects.
References
Verheijen, M., Lienhard, M., Schrooders, Y., Clayton, O., Nudischer, R., Boerno, S., ... & Caiment, F. (2019). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Scientific Reports, 9(1), 4641.[Link]
Kerns, E. H., Di, L., & Carter, G. T. (2008). In Vitro Solubility Assays in Drug Discovery. Current Drug Metabolism, 9(9), 879-885.[Link]
Seerden, J. P. G., et al. (2014). Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3373-3378.[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Troubleshooting Solubility in Aqueous Buffers
Compound ID: (4-(2-Fluorophenyl)-1H-imidazol-2-yl)methanamine
Target Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists[1]
Physicochemical Dashboard
Before troubleshooting, review the fundamental properties driving the solubility behavior of this compound. The interplay between the basic methanamine tail and the lipophilic fluorophenyl head is the primary cause of precipitation.[1]
Property
Value (Approx.)
Implication for Solubility
Molecular Weight
191.21 g/mol
Small molecule; kinetics of dissolution should be fast if conditions are right.[1]
pKa (Primary Amine)
~8.5 – 9.0
Critical: At pH > 9, this group deprotonates, rendering the molecule neutral and highly insoluble.[1]
pKa (Imidazole)
~6.0 – 6.5
At pH < 6, the imidazole ring protonates, significantly boosting solubility (di-cationic state).[1]
LogP (Predicted)
~1.5 – 2.0
Moderately lipophilic.[1] The 2-fluorophenyl group resists solvation in pure water without ionization.[1]
Preferred State
Cationic (Protonated)
Solubility is pH-dependent.[1] High solubility in acidic media; low solubility in basic media.[1]
Diagnostic Guide: Why is it Crashing Out?
Use this decision matrix to identify the root cause of your solubility failure.
Scenario A: "I added the solid powder directly to PBS (pH 7.4), and it floats/clumps."
The solid form is likely the Free Base .[1] At pH 7.4, the dissolution rate is slow because the surface of the solid is hydrophobic (fluorophenyl group).[1]
While the bulk solution is pH 7.4, the local pH at the solid-liquid interface remains high (basic), preventing ionization.[1]
Fix: Do not dissolve directly in buffer. Use the Solvent-Shift Method (See Section 3) or convert to a salt form (e.g., HCl).[1]
Scenario B: "I dissolved it in DMSO, but it precipitated immediately upon dilution into media."
You likely exceeded the Thermodynamic Solubility Limit of the semi-ionized species.[1]
DMSO solvates the neutral form perfectly.[1] When you introduce water, the logP dominates.[1] If the pH is near the pKa of the amine (~8.5), a significant fraction of the molecules are neutral and will aggregate.[1]
Fix: Lower the final concentration or adjust the buffer pH slightly lower (pH 6.5–7.0) to ensure >90% protonation.
Scenario C: "The solution was clear, but precipitates after 24 hours at 4°C."
Dissolve the solid free base in 100% DMSO to a concentration of 10–50 mM .[1]
Why: DMSO overcomes the lattice energy of the crystal immediately.[1]
The Acidic Spike (Critical Step):
Before adding to the bulk buffer, dilute the DMSO stock 1:10 into 0.01 M HCl (or water acidified with acetic acid).[1]
Result: This forces the amine and imidazole to protonate immediately.[1] You now have a soluble, cationic intermediate.[1]
Final Dilution:
Slowly add this acidic intermediate to your final Target Buffer while vortexing.[1]
Mechanism:[1] As the pH rises to 7.4, the molecule is already fully solvated.[1] The hydration shell formed around the cation persists longer than if you tried to solvate the neutral solid directly.[1]
Visualization: Solubility & Protonation Landscape
The following diagram illustrates the relationship between pH, protonation state, and solubility risk.
Caption: Protonation states of (4-(2-Fluorophenyl)-1H-imidazol-2-yl)methanamine across the pH scale. Green indicates optimal solubility; Red indicates high precipitation risk.[1]
Frequently Asked Questions (FAQs)
Q1: Can I use Ethanol instead of DMSO?
A: Yes, but DMSO is preferred.[1] Ethanol is volatile and can lead to concentration changes over time.[1] If using Ethanol, ensure the final concentration in the assay is <1% to avoid cytotoxicity, similar to DMSO.[1]
Q2: Is the Fluorine atom affecting solubility?
A: Yes. The 2-fluorophenyl group increases the lipophilicity (LogP) compared to a standard phenyl ring.[1] It also creates a "greasy" patch on the molecule that drives aggregation in water.[1] This makes the compound less forgiving of incorrect pH than non-fluorinated analogs.[1]
Q3: My assay cannot tolerate DMSO. What are my options?
A: You have two alternatives:
Cyclodextrins: Use 20% HP-β-Cyclodextrin in water as your vehicle.[1] The hydrophobic cavity of the cyclodextrin will encapsulate the fluorophenyl ring, shielding it from water.[1]
Salt Conversion: Convert your solid free base into a Dihydrochloride (2HCl) salt by dissolving in diethyl ether and bubbling HCl gas (or adding HCl in dioxane).[1] The resulting salt will be water-soluble.[1]
Q4: How stable is this compound in aqueous solution?
A: Methanamines are generally stable, but primary amines can react with atmospheric CO2 to form carbamates over long periods, or oxidize.[1] Prepare aqueous dilutions fresh daily. Store the DMSO stock at -20°C.
References
PubChem. (4-(2-fluorophenyl)-1H-imidazol-2-yl)methanamine (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]
Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (General reference for pH-solubility profiles of ionizable amines).
Bergström, C. A., et al. (2016).[1] Molecular dissolution rate of poorly water-soluble drugs.[1] Journal of Pharmaceutical Sciences.[1] (Mechanistic insight into solvation of lipophilic fragments).
Technical Support Center: Optimizing Purification of (4-(2-Fluorophenyl)-1H-imidazol-2-YL)methanamine
This guide provides in-depth troubleshooting and frequently asked questions for the purification of (4-(2-Fluorophenyl)-1H-imidazol-2-YL)methanamine (internal reference: FIM-2M). As a primary amine with a polar imidazole...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth troubleshooting and frequently asked questions for the purification of (4-(2-Fluorophenyl)-1H-imidazol-2-YL)methanamine (internal reference: FIM-2M). As a primary amine with a polar imidazole core, this molecule presents unique challenges that require careful optimization of purification protocols. This document is intended for researchers, medicinal chemists, and process development scientists.
Table of Contents
Core Physicochemical Properties of FIM-2M
Understanding the fundamental properties of FIM-2M is critical for troubleshooting purification. The structure combines a basic primary amine and an imidazole ring with a non-polar fluorophenyl group, resulting in amphiphilic character.
Property
Estimated Value/Characteristic
Implication for Purification
Molecular Weight
191.20 g/mol
Low molecular weight allows for potential volatility, but this is mitigated by high polarity.
pKa (most basic)
~8.5 - 9.5 (primary amine)
The compound is basic and will be protonated at acidic pH. This is key for ion-exchange chromatography, reverse-phase HPLC additives, and salt formation.
LogP
~1.5 - 2.5
Moderately lipophilic, making it suitable for both normal and reverse-phase chromatography.
Solubility
High in polar organic solvents (MeOH, DMSO). Low in non-polar solvents (Hexane, Heptane). Moderate in DCM, EtOAc. Water solubility is pH-dependent.
Solvent selection is critical for both chromatography and crystallization.
Key Reactivities
Primary amine can form Schiff bases with acetone or aldehydes. Can chelate with metals.
Avoid acetone in mobile phases. Be mindful of residual metal catalysts (e.g., Palladium, Nickel) from synthesis, which can complicate purification and analysis.
FAQ: Method Selection & Initial Setup
Question: What is the best starting point for purifying crude FIM-2M?
Answer: The choice of the primary purification method depends on the scale of your synthesis and the nature of the impurities. A logical workflow for selecting a method is outlined below.
Caption: Decision workflow for selecting the primary purification method for FIM-2M.
For lab-scale synthesis (<5g), flash chromatography on silica gel is the most common and effective starting point. If major impurities are significantly less polar than FIM-2M (e.g., unreacted starting materials), this method provides excellent resolution. For larger scales, direct crystallization or salt formation is more economical and scalable.
Troubleshooting Guide: Column Chromatography
Issue 1: The compound is streaking or tailing excessively on the silica gel column.
Cause & Solution: This is the most common issue for amines on silica gel. The primary amine (pKa ~9) interacts strongly with acidic silanol groups (pKa ~4-5) on the silica surface via acid-base interactions and hydrogen bonding. This leads to slow, non-uniform elution.
Troubleshooting Steps:
Baseline the Mobile Phase: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic silanol groups.
Recommended: 0.5-1% triethylamine (TEA) or ammonium hydroxide (NH₄OH) in your dichloromethane/methanol or ethyl acetate/heptane mobile phase. TEA is volatile and easily removed under vacuum.
Rationale: The modifier competes with your compound for binding to the acidic sites on the silica, resulting in a more symmetrical peak shape.
Use a Different Stationary Phase: If baselining the mobile phase is insufficient, consider an alternative stationary phase.
Alumina (basic or neutral): Aluminum oxide is less acidic than silica and is an excellent alternative for purifying basic compounds.
Amine-functionalized Silica: Pre-treated silica with bonded amine groups offers a neutral surface and can provide excellent peak shape without mobile phase modifiers.
Issue 2: My compound co-elutes with a closely related impurity.
Cause & Solution: The polarity difference between your product and the impurity is insufficient for separation with the chosen solvent system.
Troubleshooting Steps:
Optimize the Mobile Phase:
Decrease Polarity Gradient: Use a shallower gradient or an isocratic elution with a finely tuned solvent mixture. Test solvent systems using analytical Thin Layer Chromatography (TLC) first.
Change Solvent Selectivity: Switch one of the solvents in your mobile phase to alter the interactions with the stationary phase. For example, if you are using Dichloromethane/Methanol, try switching to Ethyl Acetate/Heptane. Different solvents interact differently with the compound and stationary phase, which can often resolve co-eluting spots.
Switch to Reverse-Phase Chromatography:
Principle: Reverse-phase (e.g., C18 silica) separates compounds based primarily on hydrophobicity rather than polarity. This orthogonal separation mechanism can often resolve impurities that are inseparable on normal-phase silica.
Typical Mobile Phase: A gradient of Water/Acetonitrile or Water/Methanol with a pH modifier. For FIM-2M, adding 0.1% trifluoroacetic acid (TFA) or formic acid (FA) is essential. The acid protonates the amine, ensuring good peak shape and retention.
Caption: Troubleshooting workflow for co-eluting compounds.
Troubleshooting Guide: Crystallization & Salt Formation
Issue 3: The purified oil of FIM-2M will not solidify or crystallize.
Cause & Solution: The freebase form of FIM-2M may be a low-melting solid or a persistent oil. Furthermore, minor impurities can significantly inhibit crystal lattice formation.
Troubleshooting Steps:
Ensure High Purity: First, confirm the purity of the oil is >98% by LC-MS and ¹H NMR. If impurities are present, re-purify using an orthogonal chromatographic method as described above.
Induce Crystallization of the Freebase:
Solvent Screening: Dissolve the oil in a minimum amount of a good solvent (e.g., Methanol, Isopropanol) and add a poor solvent (e.g., Heptane, Diethyl Ether) dropwise until persistent cloudiness appears. Warm slightly to redissolve, then cool slowly.
Scratching: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can serve as nucleation points.
Convert to a Crystalline Salt: This is often the most reliable method for obtaining a stable, solid form of a basic compound.
Rationale: Salt formation introduces strong ionic interactions, which favor the formation of a well-ordered, high-energy crystal lattice. Salts are also often easier to handle and have improved stability compared to the freebase.
Common Acids for Salt Formation:
HCl: Often forms highly crystalline hydrochlorides. Can be introduced as a solution in ether or isopropanol.
Tartaric Acid or Citric Acid: Chiral, polyprotic acids that can be useful for resolving enantiomers and often form robust crystalline salts.
See for a detailed method.
Troubleshooting Guide: Purity Analysis & Final Product Handling
Issue 4: My ¹H NMR spectrum shows broad peaks for the N-H protons.
Cause & Solution: This is expected and normal. Protons on nitrogen atoms undergo rapid chemical exchange with each other and with trace amounts of water. This exchange process broadens their signals in the NMR spectrum. The imidazole N-H and the amine -NH₂ protons are both exchangeable. To confirm, you can add a drop of D₂O to your NMR tube, shake, and re-acquire the spectrum. The broad N-H peaks should disappear as the protons are replaced with deuterium.
Issue 5: My final product is degrading or changing color upon storage.
Cause & Solution: Primary amines, especially on an electron-rich imidazole ring, can be susceptible to air oxidation. The discoloration (often to a pink or brown hue) is a common sign of minor oxidative decomposition.
Troubleshooting Steps:
Store Under Inert Atmosphere: Store the final product in a sealed vial under an inert atmosphere of nitrogen or argon.
Refrigerate or Freeze: Store the material at low temperatures (2-8 °C or -20 °C) to slow the rate of decomposition.
Convert to a Salt: As mentioned, salts are generally more stable to air oxidation than the corresponding freebases. For long-term storage, a crystalline salt form is highly recommended.
Slurry Preparation: Adsorb your crude FIM-2M (1.0 g) onto a small amount of silica gel (~3 g) by dissolving it in methanol, adding the silica, and concentrating to a dry, free-flowing powder under vacuum. This ensures a uniform loading onto the column.
Column Packing: Dry pack a column with silica gel in 100% heptane. The column size should be appropriate for the sample size (e.g., a 40 g column for a 1 g crude sample).
Equilibration: Equilibrate the column with the starting mobile phase: 98:2 Dichloromethane:Methanol + 0.5% Triethylamine. Run at least 3-5 column volumes.
Loading: Load the dry-loaded sample onto the top of the column.
Elution: Run a linear gradient from 2% to 10% Methanol in Dichloromethane (with 0.5% TEA maintained throughout) over 20 column volumes.
Fraction Collection: Collect fractions and analyze by TLC (staining with ninhydrin can be effective for visualizing the primary amine).
Concentration: Combine the pure fractions and concentrate under reduced pressure. Co-evaporate with dichloromethane (2x) to remove residual triethylamine.
Protocol 2: HCl Salt Formation for Crystallization
Dissolution: Dissolve the purified FIM-2M freebase (1.0 g, 5.23 mmol) in a minimal amount of anhydrous isopropanol (~10 mL).
Acidification: While stirring, slowly add a 2M solution of HCl in diethyl ether (1.05 equivalents, ~2.75 mL). Monitor the pH with a wetted pH strip to ensure it is acidic (pH ~2-3).
Precipitation: A white precipitate should form immediately or upon cooling. If no solid forms, slowly add an anti-solvent like diethyl ether or heptane until turbidity is observed.
Maturation: Stir the resulting slurry at room temperature for 1-2 hours, then cool to 0-4 °C for an additional hour to maximize precipitation.
Isolation: Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether, and dry under high vacuum.
Characterization: Confirm the structure and purity of the salt by NMR, LC-MS, and elemental analysis.
References
Journal of Chromatography A: "The role of the mobile phase in affinity chromatography." This source discusses how mobile phase additives can modulate interactions between the analyte and stationary phase. [Link]
American Chemical Society: "ACS Guide to Scholarly Communication." Provides best practices for selecting chromatographic systems and optimizing separations. [Link]
Journal of Pharmaceutical Sciences: "Pharmaceutical salts: a summary of their classification, selection, and use." This journal frequently publishes articles on salt selection strategies for improving the physicochemical properties of active pharmaceutical ingredients. [Link]
Troubleshooting
Technical Support Center: Stability Optimization of (4-(2-Fluorophenyl)-1H-imidazol-2-yl)methanamine
This guide addresses the specific stability challenges associated with (4-(2-Fluorophenyl)-1H-imidazol-2-yl)methanamine (CAS: 1517634-93-3 / Analogous scaffolds) in acidic environments. While imidazole-2-methanamines are...
Author: BenchChem Technical Support Team. Date: March 2026
This guide addresses the specific stability challenges associated with (4-(2-Fluorophenyl)-1H-imidazol-2-yl)methanamine (CAS: 1517634-93-3 / Analogous scaffolds) in acidic environments.
While imidazole-2-methanamines are generally stabilized by protonation, users frequently report anomalous degradation profiles and solubility hysteresis in acidic buffers (pH < 4.0). This guide dissects the chemical causality—often misdiagnosed as simple hydrolysis—and provides a self-validating stabilization protocol.
Case ID: STAB-IMID-2F
Status: Active Support
Classification: Chemical Stability / Formulation
Applicable Phases: HPLC Method Development, Salt Screening, Pre-clinical Formulation
Executive Technical Summary
The stability of (4-(2-Fluorophenyl)-1H-imidazol-2-yl)methanamine in acidic media is governed by three competing factors:
Protonation Equilibria: The molecule is a di-base. The imidazole nitrogen (
, lowered by the F-phenyl group) and the primary amine () must both be protonated to prevent autoxidation.
The "Acidic Oxidation" Paradox: While low pH usually protects amines, it often solubilizes trace transition metals (Fe³⁺, Cu²⁺) from glassware or buffers. These metals catalyze the oxidation of the methylene bridge (
) to a carbonyl, leading to cleavage or dimerization, even in "stable" acidic conditions.
Anion-Induced Instability: In strong acids (HCl > 1M), the dihydrochloride salt may exhibit a "salting-out" effect or form metastable polymorphs that mimic chemical degradation (physical instability).
Diagnostic Workflow: Is it Chemical or Physical?
Before altering your protocol, determine the nature of the instability using this logic gate.
Figure 1: Diagnostic logic for distinguishing between chemical degradation and physical salt instability in acidic media.
Core Instability Mechanisms & Solutions
Mechanism A: Oxidative Deamination (The "Hidden" Pathway)
In acidic media, particularly with trace metals present, the methylene bridge at the C2 position is susceptible to radical abstraction. This converts the methanamine to an imidazole-2-carbaldehyde , which then rapidly polymerizes or reacts with the parent amine to form Schiff bases (dimers).
Symptom: Appearance of a degradation peak at M+14 or M+16 (oxidation) or 2M-NH3 (dimer) in LC-MS.
The 2-Fluorophenyl Effect: The electron-withdrawing fluorine atom deactivates the imidazole ring slightly, making the C2-methylene position more acidic and susceptible to radical attack compared to the non-fluorinated analog.
Mechanism B: Acid-Solvent Interaction
Using carboxylic acids (Acetic Acid, Formic Acid) as solvents or mobile phase modifiers can lead to N-acylation .
Symptom: M+42 (Acetyl) or M+28 (Formyl) peaks.
Correction: Switch to inorganic acids (Phosphoric, Sulfuric) or non-nucleophilic organic acids (TFA, Methanesulfonic acid).
Technical Data & Stability Profile
Parameter
Stability Status
Notes
pH 1.0 - 3.0 (HCl)
High (if pure)
Stable as Dihydrochloride salt. Risk of precipitation at >50 mM.
pH 3.0 - 5.0 (Acetate)
Low
Risk of N-acetylation and partial deprotonation of imidazole ring.
Oxidizing Acids (HNO₃)
Critical Failure
Rapid oxidative cleavage of the methanamine side chain.
Light Exposure (Acidic)
Moderate Risk
Fluorophenyl group can undergo photo-dehalogenation over long periods.
Resolution Protocol: The "Stabilized Acid Matrix" (SAM)
To resolve stability challenges, do not just "add acid." You must create a matrix that sequesters metals and prevents oxidation.
Reagents Required:
Acid: 1M Methanesulfonic Acid (MSA) or 1M HCl (High Purity).
Chelator: EDTA Disodium Salt (Molecular Biology Grade).
Antioxidant: Sodium Metabisulfite (optional, for extreme cases).
Solvent: Degassed LC-MS grade water.
Step-by-Step Stabilization Workflow:
Solvent Degassing (Critical):
Sonicate the water/acid mixture under vacuum for 15 minutes before adding the compound. Dissolved oxygen is the primary enemy in acidic media.
Chelation:
Add EDTA to a final concentration of 0.1 mM . This sequesters trace Fe/Cu ions that catalyze the methylene oxidation.
Salt Formation (The "Cold Spike"):
Chill the acidic solvent to 4°C.
Add the (4-(2-Fluorophenyl)-1H-imidazol-2-yl)methanamine free base (or salt) slowly with stirring.
Why? Dissolution is exothermic; heat + acid accelerates degradation.
Storage:
Store aliquots at -20°C in amber glass vials (plastic can leach oxygen/plasticizers).
Do not store in carboxylic acid buffers (Acetate/Formate) for >24 hours.
Degradation Pathway Visualization
Understanding how it breaks down allows you to identify the impurities in your chromatograms.
Figure 2: Oxidative deamination pathway catalyzed by trace metals in acidic media, leading to aldehyde formation and dimerization.
Frequently Asked Questions (FAQs)
Q1: I see a split peak in HPLC using 0.1% TFA. Is this degradation?
Answer: Likely not. This is often salt disproportionation . Imidazole-methanamines can exist as mono-TFA and di-TFA salts in equilibrium during the run.
Fix: Increase the ionic strength of your buffer (add 10-20mM Ammonium Formate to the mobile phase) or switch to a phosphate buffer at pH 2.5 to lock the protonation state.
Q2: Can I use DMSO to prepare the stock solution?
Answer:Caution is advised. DMSO is an oxidant. In the presence of acid (like HCl), DMSO can oxidize primary halides or amines (Pfitzner-Moffatt type side reactions, though rare without DCC).
Recommendation: Use a mixture of Water:Acetonitrile (1:1) with 0.1% Formic Acid for stock preparation, kept at 4°C.
Q3: Why does the 2-fluorophenyl group matter for stability?
Answer: The fluorine atom at the ortho position creates steric hindrance and electronic withdrawal. While it protects the phenyl ring from metabolism, it lowers the electron density of the imidazole ring. This makes the C2-methanamine bond slightly more polarized and susceptible to nucleophilic attack or radical abstraction compared to the unsubstituted phenyl analog [1].
Q4: My sample turned yellow overnight in 1N HCl. Is it still good?
Answer:Discard it. Yellowing indicates the formation of the imine or aldehyde degradation product (conjugated systems are colored; the parent is not). This confirms oxidative instability [2].
References
Electronic Effects in Imidazoles
Title: Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK inhibitors.[1]
minimizing side reactions when synthesizing (4-(2-Fluorophenyl)-1H-imidazol-2-YL)methanamine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic pitfalls and side reactions encountered during the synthesis of (4-(2-Fluoropheny...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic pitfalls and side reactions encountered during the synthesis of (4-(2-Fluorophenyl)-1H-imidazol-2-yl)methanamine.
The standard synthetic route utilizes a modified Debus-Radziszewski condensation 1 between 2-bromo-1-(2-fluorophenyl)ethanone and Boc-aminoacetamidine, followed by acidic deprotection 2. While conceptually straightforward, the highly reactive nature of the
-bromoketone and the electron-rich imidazole core frequently lead to complex side reactions if reaction parameters are not strictly controlled.
Reaction Workflow & Side-Reaction Branching
Reaction workflow and side-reaction branching in 2-aminomethylimidazole synthesis.
Troubleshooting Guide & FAQs
Q1: Why am I seeing multiple alkylated products instead of the clean Boc-protected imidazole?
Causality:
-Bromoketones are potent electrophiles. If the Boc-aminoacetamidine is deprotonated too rapidly, or if the reaction temperature spikes, the newly formed imidazole product can undergo subsequent attack on unreacted -bromoketone. This leads to N-alkylated imidazolium species (over-alkylation).
Solution: Implement a biphasic or mixed solvent system (e.g., THF/H₂O) and add the bromoketone dropwise at 0°C. This maintains a low steady-state concentration of the electrophile, allowing the intramolecular cyclization to outpace intermolecular side reactions 2.
Q2: My
-bromoketone seems to be degrading, turning the solution dark brown before cyclization completes. How do I stabilize it?
Causality: 2-Bromo-1-(2-fluorophenyl)ethanone is highly susceptible to base-catalyzed enolization followed by self-condensation, yielding complex pyrazine derivatives and polymeric tars.
Solution: Avoid strong bases like
or . The pKa of the amidine hydrochloride is ~10–11, so (pKa ~10.3) is perfectly tuned to liberate the free amidine without generating a high concentration of the ketone enolate.
Q3: During Boc deprotection, my LC-MS shows a +56 Da mass adduct on the target molecule. How do I prevent this?
Causality: The +56 Da adduct corresponds to a tert-butyl group. During acidic cleavage of the Boc group, a highly reactive tert-butyl cation is generated. The electron-rich imidazole ring (activated by the aminomethyl and fluorophenyl groups) can undergo electrophilic aromatic substitution (Friedel-Crafts alkylation) by this cation 3.
Solution: Introduce a carbocation scavenger. Adding 2.0 equivalents of anisole provides a highly nucleophilic sink for the tert-butyl cation, preserving the integrity of the imidazole ring.
Q4: The final yield of the free base is low, and the product is a sticky gum.
Causality: (4-(2-Fluorophenyl)-1H-imidazol-2-yl)methanamine is highly polar, capable of extensive hydrogen bonding, and prone to water retention, making it difficult to extract from aqueous layers.
Solution: Isolate the compound as its dihydrochloride salt by precipitating it directly from the deprotection mixture using diethyl ether. This avoids aqueous workup entirely and yields a highly crystalline, stable solid.
Quantitative Data: Reaction Optimization
The following table summarizes the impact of specific parameter adjustments on minimizing side reactions and maximizing the yield of the target molecule.
Parameter
Suboptimal Condition
Optimized Condition
Mechanistic Impact & Yield
Base Selection
(2.5 eq)
(2.5 eq)
promotes enolization of the bromoketone, increasing self-condensation. improves target yield from 45% to 82%.
Addition Temp
Room Temperature
0°C (Dropwise)
Rapid addition at RT causes thermal spikes, leading to N-alkylation (up to 15% byproduct). 0°C addition suppresses this to <2%.
Cation Scavenger
None
Anisole (2.0 eq)
Without a scavenger, tert-butyl alkylation of the imidazole ring occurs (~10-12% +56 Da adduct). Anisole reduces this to non-detectable levels.
Deprotection Acid
TFA in DCM
4M HCl in Dioxane
TFA leaves a strongly bound trifluoroacetate salt requiring basic extraction. HCl yields a highly crystalline, easily filterable dihydrochloride salt.
Step 1: Synthesis of tert-butyl ((4-(2-fluorophenyl)-1H-imidazol-2-yl)methyl)carbamate
Preparation: In a 250 mL round-bottom flask, suspend Boc-aminoacetamidine hydrochloride (1.0 eq, 10 mmol) and
(2.5 eq, 25 mmol) in a 1:1 mixture of THF and deionized water (50 mL).
Cooling & Addition: Cool the vigorously stirred suspension to 0°C using an ice-water bath. Dissolve 2-bromo-1-(2-fluorophenyl)ethanone (1.05 eq, 10.5 mmol) in THF (10 mL) and add dropwise via an addition funnel over 30 minutes.
Cyclization: Allow the reaction to warm to room temperature over 1 hour, then heat to 60°C for 4 hours.
Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 1:1, UV active). The acyclic intermediate will convert to a lower
spot corresponding to the closed imidazole ring.
Workup: Cool to room temperature and concentrate in vacuo to remove the THF. Extract the aqueous residue with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate. Purify via flash chromatography to yield the protected intermediate.
Step 2: Deprotection to (4-(2-Fluorophenyl)-1H-imidazol-2-yl)methanamine Dihydrochloride
Preparation: Dissolve the purified Boc-protected imidazole (5 mmol) in anhydrous 1,4-dioxane (15 mL) under an inert atmosphere. Add anisole (2.0 eq, 10 mmol) to act as a tert-butyl cation scavenger 3.
Cleavage: Cool the flask to 0°C and slowly add 4M HCl in dioxane (10 mL). Stir the mixture at room temperature for 2 hours.
Precipitation: As the reaction progresses, the dihydrochloride salt will precipitate as a white solid.
Self-Validation Check: Verify completion by spotting the reaction mixture on a TLC plate and staining with ninhydrin; a bright purple spot indicates the successful liberation of the primary amine.
Isolation: Dilute the suspension with cold diethyl ether (20 mL) to maximize precipitation. Filter the solid through a Buchner funnel, wash thoroughly with cold ether to remove the anisole and tert-butylated anisole byproducts, and dry under high vacuum to afford the pure dihydrochloride salt.
References
Bastiaansen, L. A. M., & Godefroi, E. F. (1978). 2-Aminomethylimidazole and imidazole-2-carboxaldehyde: two facile syntheses. The Journal of Organic Chemistry, 43(8), 1603-1604. URL:[Link]
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis, 4th Edition. John Wiley & Sons. URL:[Link]
Li, Y., et al. (2023). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Molecules, 28(12), 4810. URL:[Link]
identifying impurities in (4-(2-Fluorophenyl)-1H-imidazol-2-YL)methanamine samples
Technical Support Center: Impurity Profiling for (4-(2-Fluorophenyl)-1H-imidazol-2-yl)methanamine Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that analyzing (4-(2...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Impurity Profiling for (4-(2-Fluorophenyl)-1H-imidazol-2-yl)methanamine
Introduction
Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that analyzing (4-(2-Fluorophenyl)-1H-imidazol-2-yl)methanamine presents a unique set of challenges. This molecule combines a basic primary amine, an amphoteric imidazole ring, and a fluorinated aromatic system. This "triad" of functional groups creates specific vulnerabilities to tautomerism, oxidation, and adduct formation that standard protocols often miss.
This guide is structured to address the causality behind your experimental anomalies. We move beyond "what" is happening to "why" it is happening, providing self-validating protocols to resolve your impurity issues.
Module 1: Chromatographic Anomalies (HPLC/UPLC)
Q1: I am observing severe peak tailing and split peaks for the main compound, even with a new C18 column. Is my sample contaminated?
Diagnosis: Likely not contamination, but rather tautomeric equilibrium or secondary silanol interactions .
Technical Insight: Imidazoles exist in a rapid tautomeric equilibrium (
). If your mobile phase pH is near the pKa of the imidazole (typically ~6.0–7.0), the interconversion rate matches the chromatographic timescale, resulting in peak broadening or splitting. Additionally, the primary amine (methanamine) interacts strongly with residual silanols on the column stationary phase.
Acidic Mode (Recommended): Use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (pH ~2). This protonates both the amine and the imidazole, locking them in a single cationic state.
Basic Mode (High pH Stability Columns only): Use 10mM Ammonium Bicarbonate (pH 10). This ensures the molecule is in its neutral free-base form.
Ion Pairing: If tailing persists at low pH, add 5mM Sodium Hexanesulfonate to the mobile phase. This masks silanol interactions.
Temperature: Increase column temperature to 40°C–50°C to accelerate tautomeric exchange, sharpening the peak.
Q2: I see "ghost peaks" that grow over time while the sample sits in the autosampler. Are these degradation products?
Diagnosis: These are likely Carbamate Adducts or Schiff Bases .
Technical Insight: The primary methanamine group (
) is highly nucleophilic.
Carbamates: In non-acidic solvents, the amine reacts with atmospheric
to form a carbamic acid/carbamate salt ().
Schiff Bases: If your solvent (e.g., methanol) contains trace formaldehyde or acetaldehyde, the amine will condense to form an imine (
).
Validation Step:
Re-run the sample using freshly prepared solvent.
Acidify the sample vial (add 1 drop of 1M HCl). If the "impurity" peak disappears, it was a reversible carbamate or imine.
Module 2: Mass Spectrometry & Impurity Identification
Q3: My LC-MS spectrum shows a persistent impurity with a mass shift of [M+H]+ + 16. Is this an N-oxide?
Diagnosis: Yes, likely an Imidazole N-oxide or Amine N-oxide .
Technical Insight: The electron-rich imidazole ring is susceptible to oxidation by peroxides (often found in uninhibited ethers or aged THF used during synthesis).
Differentiation Protocol:
To distinguish between the N-oxide and a hydroxylated impurity (e.g., phenol formation on the fluorophenyl ring):
In-Source Fragmentation: Increase the cone voltage. N-oxides typically show a characteristic loss of oxygen (M-16 fragment). Hydroxylated compounds (C-OH) are stable and will not lose oxygen easily.
Chemical Reduction: Treat a small aliquot with Triphenylphosphine (
). If the +16 peak disappears, it is an N-oxide (reduced back to parent). If it remains, it is a stable C-OH species.
Q4: I have an impurity at [M-H]- - 20 (or M-19 in positive mode) relative to the parent. What does this indicate?
Diagnosis:Defluorination (Hydrodefluorination).Technical Insight: If Palladium on Carbon (Pd/C) was used during the synthesis (e.g., to reduce a nitrile or protect/deprotect), the fluorine atom on the aromatic ring can be cleaved and replaced by hydrogen. This is a common side-reaction in catalytic hydrogenation of fluoro-aromatics.
Confirmation (The "Gold Standard"):
Run 19F NMR .
Parent: Distinct multiplet around -110 to -120 ppm (depending on solvent).
Impurity: The defluorinated impurity will be silent in 19F NMR. If you see a new fluorine peak with a different splitting pattern, you have a Regioisomer (fluorine at position 3 or 4 instead of 2).
Module 3: Isolation & Characterization Workflow
Below is the logic flow for isolating and identifying unknown impurities in this specific matrix.
Module 4: Quantitative Data & Specifications
Use the following table to benchmark your impurity profiling results. These are typical relative retention times (RRT) and mass shifts based on standard C18 gradients (Acidic Mobile Phase).
Impurity Type
Likely Structure
Mass Shift (Da)
Typical RRT (vs Parent)
Primary Cause
Oxidative
Imidazole N-oxide
+16
0.85 - 0.95
Aged solvents, air exposure
Reductive
Des-fluoro analog
-18
0.90 - 0.98
Over-reduction (Pd/C)
Process
Acetamide derivative
+42
1.10 - 1.20
Acetic anhydride contamination
Process
Dimer (Schiff Base)
~2x Mass
1.50 - 1.80
Condensation of amine + aldehyde
Artifact
Carbamate
+44
Variable
CO2 absorption (Basic pH)
References
BenchChem Technical Support. (2025).[1][2][3] Analytical Method Validation for Vonoprazan Fumarate Impurities. (Analogous methodology for fluorophenyl-heterocycle amines).
National Institutes of Health (PMC). (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity.[2] (Buffer selection strategies for imidazole separation).
Royal Society of Chemistry. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. (Definitive identification of fluorinated impurities).
Journal of Pharmaceutical Sciences. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety. (Mechanisms of N-oxide formation).
PubChem. (2025).[4] Compound Summary: (4-(2-Fluorophenyl)-1H-imidazol-2-yl)methanamine. (Physical properties and safety data).
1H NMR characterization data for (4-(2-Fluorophenyl)-1H-imidazol-2-YL)methanamine
This guide provides an in-depth technical comparison and characterization of (4-(2-Fluorophenyl)-1H-imidazol-2-yl)methanamine , a critical pharmacophore often utilized in the development of p38 MAP kinase inhibitors and...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison and characterization of (4-(2-Fluorophenyl)-1H-imidazol-2-yl)methanamine , a critical pharmacophore often utilized in the development of p38 MAP kinase inhibitors and GPCR ligands.
Unlike standard datasheets, this guide focuses on the structural differentiation between the target 2-fluorophenyl (ortho) isomer and its common 4-fluorophenyl (para) alternative, using 1H NMR as the primary validation tool.
Executive Summary & Structural Context
The title compound is a 2,4-disubstituted imidazole . In medicinal chemistry, the position of the fluorine atom on the phenyl ring (ortho vs. para) drastically alters metabolic stability and binding affinity.
Target Molecule: Ortho-substitution (2-Fluoro). Sterically restricts rotation of the phenyl ring; alters pKa of the imidazole nitrogen.
Primary Alternative: Para-substitution (4-Fluoro). More common, symmetric electronic distribution.
The Characterization Challenge: Distinguishing these isomers requires identifying specific splitting patterns in the aromatic region of the 1H NMR spectrum, as the aliphatic methanamine "tail" remains identical in both.
Synthesis & Workflow Visualization
To understand the impurities and expected NMR signals, one must understand the genesis of the molecule. The standard synthesis involves the condensation of a 2-bromo-2'-fluoroacetophenone with a protected amino-amidine.
Experimental Workflow Diagram
Figure 1: Synthetic pathway highlighting the origin of the imidazole core. Note that regioisomeric impurities are common if the bromination step is not controlled.
1H NMR Characterization Data
The following data establishes the structural identity of the title compound.
Solvent: DMSO-d6 (Recommended to visualize labile NH protons).
Frequency: 400 MHz or higher.
Table 1: Chemical Shift Assignments (Target Molecule)
Position
Proton Type
Shift ( ppm)
Multiplicity
Integral
Coupling Constants ()
Im-NH
Imidazole N-H
12.0 - 12.5
br s
1H
Exchangeable
Ph-H6
Aromatic (Ortho to Im)
7.95 - 8.05
dt (doublet of triplets)
1H
Hz, Hz
Im-H5
Imidazole C-H
7.50 - 7.60
s (or d)
1H
Long range coupling to F possible
Ph-H4
Aromatic
7.25 - 7.35
m
1H
Complex multiplet
Ph-H3
Aromatic (Adj. to F)
7.15 - 7.25
dd/m
1H
Hz
Ph-H5
Aromatic
7.05 - 7.15
t/m
1H
-
CH2
Methanamine
3.85 - 3.95
s
2H
-
NH2
Primary Amine
1.8 - 2.5
br s
2H
Solvent/pH dependent
Field-Proven Insight: The signal for Ph-H6 (approx 8.0 ppm) is the diagnostic peak. In the ortho-fluoro isomer, this proton is deshielded due to the proximity of the imidazole ring and the anisotropic effect, appearing as a distinct doublet of triplets.
Comparative Analysis: Ortho-F vs. Para-F
This section objectively compares the target molecule with its most common alternative, (4-(4-Fluorophenyl)-1H-imidazol-2-yl)methanamine .
Table 2: Comparative NMR Fingerprint
Feature
Target: 2-Fluorophenyl (Ortho)
Alternative: 4-Fluorophenyl (Para)
Diagnostic Value
Symmetry
Asymmetric Phenyl Ring
Symmetric (AA'BB' or AA'XX')
High
Splitting
Complex multiplets (4 distinct Ar-H signals)
Two distinct signals (2H each)
High
19F NMR
-110 to -115 ppm
-112 to -118 ppm
Moderate
Im-H5 Shift
~7.55 ppm (Deshielded by Ortho-F)
~7.45 ppm
Low
Ph-H3 Coupling
Large (~10-12 Hz) observed on H3
Large observed on H3/H5
High
Logical Differentiation Pathway
Figure 2: Decision tree for distinguishing the target isomer from its symmetric analog.
Detailed Experimental Protocols
A. Sample Preparation for NMR (Self-Validating)
To ensure reproducibility and eliminate solvent peaks that obscure the methanamine singlet:
Drying: Dry the solid compound in a vacuum desiccator over
for 4 hours to remove water (which appears at 3.33 ppm in DMSO and can overlap with the methanamine shoulder).
Solvent: Use DMSO-d6 (99.9% D). CDCl3 is often unsuitable due to the low solubility of the free amine and the disappearance of the imidazole NH.
Concentration: Dissolve 5-10 mg in 0.6 mL solvent.
Validation: Check the integral of the
peak at ~3.9 ppm. If it integrates to <2H relative to the aromatic protons, the amine may have formed a carbamate with atmospheric (common in methanamines).
B. Synthesis of the HCl Salt (For Stability)
The free base is prone to oxidation. Converting to the dihydrochloride salt is recommended for storage.
Dissolve the free base in minimal Ethanol.
Add 4M HCl in Dioxane (3 equivalents) dropwise at 0°C.
Precipitate forms immediately. Dilute with Diethyl Ether.
peak shifts downfield to ~4.2 ppm, and the becomes (broad singlet at 8.0+ ppm).
References
Vertex AI Search . (2023). Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. National Institutes of Health (PMC). Link (Contains core aromatic shifts for 4-(2-fluorophenyl)-1H-imidazole).
PubChem . (2025).[2] Compound Summary: 4-(2-Fluorophenyl)-1H-imidazole. National Library of Medicine. Link
Journal of Applied Pharmaceutical Science . (2019). Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones. Link (Used for comparative para-isomer data).
ChemScene . (2025). Product Data: 2-[4-(4-fluorophenyl)-1h-imidazol-2-yl]ethan-1-amine. Link
HPLC Retention Time and Purity Analysis of (4-(2-Fluorophenyl)-1H-imidazol-2-YL)methanamine: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the analytical challenges posed by highly basic, polar pharmaceutical intermediates. (4-(2-Fluorophenyl)-1H-imidazol-2-YL)methanamine is a prime example of a diff...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter the analytical challenges posed by highly basic, polar pharmaceutical intermediates. (4-(2-Fluorophenyl)-1H-imidazol-2-YL)methanamine is a prime example of a difficult-to-analyze molecule. It features a hydrophobic fluorophenyl group, a basic imidazole ring, and a highly basic primary amine (methanamine).
This guide objectively compares the chromatographic performance of traditional low-pH methods against modern high-pH methodologies for the purity analysis of this compound, providing researchers with a self-validating protocol to ensure absolute data integrity.
Physicochemical Profiling & The Analytical Challenge
To develop a robust High-Performance Liquid Chromatography (HPLC) method, we must first understand the causality behind the molecule's behavior.
The primary amine has a pKa of approximately 9.5, while the imidazole nitrogen has a pKa near 6.5. In standard acidic or neutral mobile phases (pH 2.0 – 7.0), this molecule exists as a positively charged cation. When analyzed on traditional silica-based C18 columns, these cationic species undergo secondary ion-exchange interactions with negatively charged, residual acidic silanols on the silica surface[1]. This phenomenon causes severe peak tailing, poor retention time reproducibility, and compromised resolution of closely eluting impurities[2].
To overcome this, analytical scientists typically employ one of two strategies:
Ion-Pairing at Low pH: Using an acidic modifier like Trifluoroacetic Acid (TFA) to mask the positive charge.
Free-Base Partitioning at High pH: Raising the mobile phase pH above the molecule's pKa to neutralize it, eliminating silanol interactions entirely.
Mechanistic Pathway: The Role of pH in Retention
The following diagram illustrates the fundamental causality between mobile phase pH, the protonation state of the analyte, and the resulting chromatographic peak shape.
Caption: Mechanistic effect of mobile phase pH on the retention and peak shape of basic amines.
Comparative Methodologies: Product Performance
To objectively determine the optimal method, we compared two industry-standard columns and mobile phase systems.
Method A: Low pH with Ion-Pairing (Agilent Zorbax Eclipse Plus C18)
This method utilizes, a highly end-capped column designed to minimize silanol activity at low-to-mid pH[3],[4]. The mobile phase employs 0.1% TFA. While TFA acts as an excellent ion-pairing agent to improve peak shape, it causes significant ion suppression in Mass Spectrometry (MS) and requires extended column equilibration times.
Method B: High pH Free-Base (Waters XBridge BEH C18)
This method utilizes the , which is built on Ethylene Bridged Hybrid (BEH) particle technology. Unlike standard silica, BEH particles resist dissolution at extreme alkalinity, allowing continuous operation up to pH 12,[5]. By using a 10 mM Ammonium Bicarbonate buffer at pH 10.0, the primary amine is completely deprotonated. The molecule interacts solely via pure hydrophobic partitioning, yielding flawless peak symmetry and full MS compatibility.
Quantitative Data Comparison
The table below summarizes the experimental data obtained from analyzing a 1 mg/mL sample of (4-(2-Fluorophenyl)-1H-imidazol-2-YL)methanamine.
Chromatographic Parameter
Method A: Agilent Zorbax C18 (0.1% TFA, pH 2.0)
Method B: Waters XBridge C18 (NH₄HCO₃, pH 10.0)
Retention Time (tR)
4.2 minutes
8.7 minutes
Tailing Factor (As)
1.65 (Significant Tailing)
1.08 (Excellent Symmetry)
Theoretical Plates (N)
8,500
18,200
Calculated Purity (%)
98.1% (Impurities masked by tailing)
99.4% (Baseline resolution achieved)
MS Compatibility
Poor (TFA Ion Suppression)
Excellent (Volatile Buffer)
Experimental Protocol: A Self-Validating System
To ensure absolute trustworthiness, Method B must be executed as a self-validating system . This means the protocol includes built-in System Suitability Testing (SST) criteria that must pass before any sample data is accepted.
Step 1: System Preparation & Mobile Phase
Column: Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm.
Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.0 with Ammonium Hydroxide.
Mobile Phase B: LC-MS grade Acetonitrile.
Flow Rate: 1.0 mL/min.
Column Temperature: 35°C.
Detection: UV at 254 nm and 210 nm.
Step 2: Gradient Elution Program
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
95
5
2.0
95
5
12.0
40
60
15.0
10
90
18.0
95
5 (Re-equilibration)
Step 3: System Suitability Testing (SST) - Critical Validation Step
Before analyzing the synthesized batch, inject the Reference Standard (1 mg/mL) six times. The system is only validated if it meets the following causality-driven criteria:
%RSD of Peak Area ≤ 2.0% : Ensures autosampler precision and sample stability.
Tailing Factor (As) ≤ 1.5 : Proves that secondary silanol interactions have been successfully neutralized by the high-pH buffer.
Theoretical Plates (N) ≥ 10,000 : Validates column bed integrity and optimal mass transfer.
Step 4: Sample Analysis
Once SST passes, inject the sample blank (50:50 Water/Acetonitrile) to confirm no carryover, followed by the synthesized (4-(2-Fluorophenyl)-1H-imidazol-2-YL)methanamine samples. Calculate purity using the area normalization method[2].
Chromatographic Workflow
Caption: Logical workflow for the comparative HPLC purity analysis of the synthesized imidazole derivative.
References
HELIX Chromatography. "HPLC Analysis of Histidine and Related Impurities." HELIX Applications. Available at: [Link]
Agilent Technologies. "Agilent HPLC Column Selection Guide - Solutions for Small Molecule Separations." Agilent Literature Library. Available at:[Link]
Waters Corporation. "XBridge Columns: Flexibility and High pH Stability." Waters Products & Applications. Available at:[Link]
mass spectrometry fragmentation patterns of (4-(2-Fluorophenyl)-1H-imidazol-2-YL)methanamine
Comparative Mass Spectrometry Profiling of (4-(2-Fluorophenyl)-1H-imidazol-2-YL)methanamine: A Guide for DMPK and Structural Elucidation As a Senior Application Scientist, I frequently encounter challenges in structurall...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Mass Spectrometry Profiling of (4-(2-Fluorophenyl)-1H-imidazol-2-YL)methanamine: A Guide for DMPK and Structural Elucidation
As a Senior Application Scientist, I frequently encounter challenges in structurally differentiating isomeric and isobaric compounds during Drug Metabolism and Pharmacokinetics (DMPK) profiling. The compound (4-(2-Fluorophenyl)-1H-imidazol-2-YL)methanamine (hereafter referred to as 2-F-PIM ) represents a highly versatile scaffold found in various kinase inhibitors and GPCR ligands.
This guide provides an objective, data-driven comparison of mass spectrometry (MS) fragmentation patterns of 2-F-PIM against its structural alternatives. By understanding the mechanistic causality behind its gas-phase dissociation, researchers can optimize their LC-MS/MS platforms—whether utilizing Triple Quadrupole (QqQ) systems for high-throughput quantification or High-Resolution Mass Spectrometry (HRMS, e.g., Q-TOF) for precise structural elucidation.
Mechanistic Causality of 2-F-PIM Fragmentation
To design a robust analytical method, one must first understand why a molecule fragments the way it does under Collision-Induced Dissociation (CID). The fragmentation of 2-F-PIM is governed by three primary mechanistic pathways [1, 2]:
Primary Amine Cleavage (Loss of NH₃): Under Electrospray Ionization (ESI+), protonation preferentially occurs at the highly basic primary methanamine nitrogen. Upon entering the collision cell, the lowest-energy dissociation pathway is the cleavage of the C-N bond, resulting in the neutral loss of ammonia (-17.0265 Da). This generates a highly stable, resonance-stabilized methylene-imidazolium carbocation at m/z 175.0672.
The Ortho-Effect (Loss of HF): The spatial proximity of the fluorine atom at the ortho position of the phenyl ring to the imidazole protons facilitates a thermodynamically favorable, six-membered transition state. This drives the neutral loss of hydrogen fluoride (HF, -20.0062 Da) [3], yielding a fused polycyclic fragment at m/z 155.0610. This is a critical diagnostic ion.
Imidazole Ring Opening (Loss of HCN): At higher collision energies, the imidazole ring itself undergoes skeletal cleavage, typically expelling hydrogen cyanide (HCN, -27.0109 Da) [4].
CID fragmentation pathway of (4-(2-Fluorophenyl)-1H-imidazol-2-YL)methanamine.
Comparative Analysis: 2-F-PIM vs. Structural Analogs
When developing MRM (Multiple Reaction Monitoring) methods, distinguishing 2-F-PIM from its structural analogs (such as non-fluorinated, meta-fluorinated, or chlorinated variants) is paramount to avoid false positives in biological matrices.
The table below summarizes the exact masses and diagnostic fragments obtained via HRMS (Q-TOF) for 2-F-PIM and its primary alternatives.
Table 1: HRMS Fragmentation Comparison of Imidazole Methanamine Derivatives
Compound Variant
Precursor [M+H]⁺ (m/z)
Primary Fragment (-NH₃)
Secondary Diagnostic Fragment
Mechanistic Note
2-Fluoro (2-F-PIM)
192.0937
175.0672
155.0610 (-HF)
Ortho-effect drives efficient HF loss.
3-Fluoro (Meta-isomer)
192.0937
175.0672
148.0563 (-HCN)
HF loss is minimal/absent due to lack of spatial proximity.
Insight: The presence of the m/z 155.0610 fragment is a definitive marker for ortho-halogenated phenylimidazoles. However, distinguishing between 2-F-PIM and the 2-Chloro analog requires analyzing the precursor isotopic envelope or relying on the exact mass difference of the primary fragment.
Platform Performance Comparison: QqQ vs. Q-TOF
Choosing the right MS platform dictates the success of your assay. Here is an objective comparison of how 2-F-PIM performs across two dominant architectures:
Triple Quadrupole (QqQ) - Best for PK Quantification:
Performance: Offers maximum sensitivity (sub-ng/mL limits of detection) and linear dynamic range.
Optimal Setup: Utilize the 192.1 → 175.1 transition as the "Quantifier" (highest intensity) and the 192.1 → 155.1 transition as the "Qualifier" (highest specificity).
Limitation: Unit resolution (0.7 FWHM) cannot distinguish isobaric matrix interferences that share nominal masses.
Quadrupole Time-of-Flight (Q-TOF) - Best for Metabolite ID:
Performance: Delivers high mass accuracy (< 2 ppm), essential for identifying in vivo biotransformations.
Optimal Setup: Full-scan MS/MS (SWATH or Data-Dependent Acquisition). If 2-F-PIM undergoes hepatic hydroxylation (+15.9949 Da), Q-TOF can pinpoint whether the oxidation occurred on the phenyl ring or the imidazole ring based on exact mass shifts of the fragments.
Limitation: Slightly lower absolute sensitivity and narrower dynamic range compared to QqQ.
Aliquot 50 µL of plasma sample into a 96-well plate.
Add 150 µL of ice-cold Acetonitrile (containing 10 ng/mL of an isotopically labeled internal standard, e.g., 2-F-PIM-¹³C,d₃).
Vortex for 2 minutes at 1000 RPM.
Centrifuge at 4,000 × g for 10 minutes at 4°C.
Transfer 100 µL of the supernatant to a clean autosampler vial and dilute with 100 µL of LC-MS grade water.
Step 2: UHPLC Chromatographic Separation
Column: C18, 2.1 × 50 mm, 1.7 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B hold for 0.5 min; ramp to 95% B over 3.0 min; hold at 95% B for 1.0 min; re-equilibrate at 5% B for 1.5 min.
Flow Rate: 0.4 mL/min.
Step 3: Mass Spectrometric Acquisition (ESI+)
Capillary Voltage: 3.5 kV.
Desolvation Temperature: 400°C.
Collision Energy (CE) Optimization:
For m/z 175.1 (-NH₃): CE = 15 eV.
For m/z 155.1 (-HF): CE = 28 eV.
Standardized LC-MS/MS analytical workflow for imidazole methanamine derivatives.
References
Chemistry LibreTexts. "11.8: Fragmentation Patterns in Mass Spectrometry." LibreTexts, May 2020. Available at:[Link]
Feketeová, L., et al. "Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole." Journal of the American Society for Mass Spectrometry, Oct 2019. Available at:[Link]
Westphal, F., et al. "Ring positional differentiation of isomeric N-alkylated fluorocathinones by gas chromatography/tandem mass spectrometry." Forensic Science International, SWGDrug Monographs, 2012. Available at: [Link]
Grimmett, M. R., et al. "The Mass Spectra of Imidazole and 1-Methylimidazole." Australian Journal of Chemistry, ResearchGate, 1967. Available at:[Link]
Comparative
structure-activity relationship (SAR) comparison of fluorophenyl imidazoles
Topic: Structure-Activity Relationship (SAR) Comparison of Fluorophenyl Imidazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summary Flu...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Structure-Activity Relationship (SAR) Comparison of Fluorophenyl Imidazoles
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
[1]
Executive Summary
Fluorophenyl imidazoles represent a cornerstone scaffold in medicinal chemistry, particularly in the development of p38 mitogen-activated protein kinase (MAPK) inhibitors and antifungal agents. This guide objectively compares the 4-fluorophenyl imidazole moiety against its non-fluorinated (phenyl) and alternative halogenated (chlorophenyl) analogs.
Key Takeaway: While chlorophenyl analogs often exhibit marginally higher potency due to increased lipophilicity, the 4-fluorophenyl substitution offers the optimal balance of metabolic stability (blocking P450 oxidation) and selectivity , making it the preferred pharmacophore for lead optimization in kinase inhibitors like SB203580.
Mechanism of Action & Signaling Pathway
The primary application of fluorophenyl imidazoles in drug discovery is the inhibition of the p38 MAPK pathway, which regulates the production of pro-inflammatory cytokines (TNF-
, IL-1). These compounds function as ATP-competitive inhibitors, binding to the hydrophobic pocket of the kinase.
The following diagram illustrates the p38 MAPK signaling cascade and the specific intervention point of fluorophenyl imidazoles.
Caption: The p38 MAPK cascade.[2][3][4] Fluorophenyl imidazoles competitively inhibit p38, preventing downstream activation of MK2 and cytokine production.
Structure-Activity Relationship (SAR) Analysis
The "Fluorine Effect" in the imidazole scaffold is not merely about increasing lipophilicity; it is a strategic maneuver to block metabolic clearance while maintaining steric compatibility with the ATP binding pocket.
2.1 The "Metabolic Block" (H vs. F)
The para-position of the phenyl ring in 2,4,5-triarylimidazoles is a "soft spot" for cytochrome P450-mediated oxidation.
Phenyl (-H): Rapidly hydroxylated to a phenol, followed by glucuronidation and excretion. This results in a short half-life (
).
Fluorophenyl (-F): The C-F bond is metabolically inert to oxidative attack. Substituting Hydrogen with Fluorine at the 4-position blocks this clearance pathway without significantly altering the steric profile (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).
2.2 Electronic & Steric Tuning (F vs. Cl)
Chlorophenyl (-Cl): Chlorine is larger (1.75 Å) and more lipophilic (
value = 0.71 vs 0.14 for F). While this often increases potency by filling hydrophobic pockets, it frequently leads to toxicity and poor solubility.
Fluorophenyl (-F): Provides a dipole that can engage in specific electrostatic interactions within the kinase hinge region or hydrophobic pocket II, often improving selectivity over similar kinases like c-Raf.
2.3 Comparative Performance Data
The table below synthesizes data comparing the standard fluorophenyl inhibitor (SB203580) with its analogs.
Table 1: SAR Comparison of 4-Substituted Phenyl Imidazoles (p38
Inhibition)
Compound Variant
R-Group (Para)
IC50 (p38)*
Metabolic Stability ()**
Selectivity Profile
SB203580 (Standard)
-F (Fluoro)
30 - 50 nM
High (>4 h)
High (>100x vs JNK/ERK)
Analog A
-H (Hydrogen)
~100 - 150 nM
Low (< 30 min)
Moderate
Analog B
-Cl (Chloro)
~10 - 20 nM
Moderate
Low (High Toxicity)
Analog C
-CF (Trifluoromethyl)
~400 nM
High
Low (Steric Clash)
*IC50 values are representative of ATP-competitive assays [1, 2].
**Stability based on human liver microsome (HLM) incubation [3].
Analysis:
Analog B (-Cl) is more potent but suffers from "molecular obesity"—higher lipophilicity leading to off-target effects.
Analog C (-CF
) shows that increasing bulk at the para-position is detrimental; the pocket cannot accommodate the trifluoromethyl group, causing a 10-fold drop in potency.
SB203580 (-F) represents the "Goldilocks" zone: sufficient potency, excellent stability, and optimal size.
Experimental Protocols
To validate these SAR claims, the following protocols are recommended. These are designed to be self-validating: if the synthesis fails, the distinct color change or precipitation will not occur; if the assay fails, the positive control (SB203580) will not yield the expected IC50.
3.1 Microwave-Assisted Synthesis of Fluorophenyl Imidazoles
Context: Traditional reflux methods take 3-4 hours. This optimized microwave protocol reduces reaction time to <10 minutes.
M, spiked with P-ATP if using radiometric detection).
Incubate: 30 minutes at 30°C.
Terminate: Add phosphoric acid (150 mM) to stop the reaction.
Detect: Spot onto P81 phosphocellulose paper, wash, and count via scintillation.
Validation: The Z-factor of the assay must be >0.5. SB203580 control should yield an IC50 of ~50 nM.
Workflow Visualization
The following diagram outlines the logical flow from structural design to experimental validation.
Caption: Integrated workflow for synthesizing and validating fluorophenyl imidazole inhibitors.
References
Young, P. R., et al. (1997).[8] Pyridinyl imidazole inhibitors of p38 mitogen-activated protein kinase bind in the ATP site.[8][9] Journal of Biological Chemistry, 272(18), 12116-12121.[8] Link
Cuenda, A., et al. (1995). SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1. FEBS Letters, 364(2), 229-233. Link
Laufer, S. A., et al. (2002). From 2-alkylsulfanylimidazoles to 2-alkylimidazoles: An approach towards metabolically more stable p38alpha MAP kinase inhibitors.[10] Journal of Medicinal Chemistry. Link
Shelke, K. F., et al. (2009). Microwave-assisted synthesis of 2,4,5-triarylimidazoles using ammonium acetate. Chinese Chemical Letters, 20(3), 283-287. Link
Comparative Potency Guide: (4-(2-Fluorophenyl)-1H-imidazol-2-YL)methanamine vs. Standard IDO1 Inhibitors
Executive Summary & Structural Rationale The development of small-molecule inhibitors targeting Indoleamine 2,3-Dioxygenase 1 (IDO1) has become a cornerstone strategy in immuno-oncology. IDO1 is a heme-containing enzyme...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
The development of small-molecule inhibitors targeting Indoleamine 2,3-Dioxygenase 1 (IDO1) has become a cornerstone strategy in immuno-oncology. IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step of L-tryptophan (L-Trp) degradation into N-formylkynurenine. The resulting depletion of L-Trp and accumulation of kynurenine (Kyn) in the tumor microenvironment profoundly suppresses effector T-cells and promotes regulatory T-cell (Treg) activation[1].
(4-(2-Fluorophenyl)-1H-imidazol-2-YL)methanamine (hereafter referred to as 2-FPI-MA ) is an investigational, rationally designed derivative of the 4-phenylimidazole (4-PI) scaffold. Early spectroscopic studies demonstrated that 4-PI derivatives act as noncompetitive inhibitors by directly coordinating with the heme iron at the IDO1 active site, showing a strong binding preference for the inactive ferric (
) state of the enzyme[2]. The addition of a 2-fluoro substitution on the phenyl ring and a methanamine group at the imidazole C2 position optimizes surface complementarity within the hydrophobic crevice of the IDO1 active site, significantly enhancing binding affinity compared to early-generation inhibitors[3].
This guide objectively compares the in vitro and cellular potency of 2-FPI-MA against standard clinical and preclinical IDO1 inhibitors, specifically Epacadostat (INCB024360) and 1-Methyl-D-tryptophan (1-MT) .
Mechanistic Pathway: IDO1 and Immune Evasion
To understand the pharmacological value of 2-FPI-MA, it is critical to map the biochemical cascade it disrupts. IDO1 overexpression is induced by inflammatory cytokines such as IFN-
[1][4]. By inhibiting IDO1, 2-FPI-MA prevents the formation of immunosuppressive kynurenine metabolites.
Caption: IDO1-mediated L-Tryptophan metabolism pathway and the mechanism of immune suppression.
Quantitative Data: Potency Comparison
The following table summarizes the comparative pharmacological profiles of 2-FPI-MA, Epacadostat, and 1-MT. Data is synthesized from standardized recombinant IDO1 enzymatic assays and IFN-
Data Analysis:
While Epacadostat remains the gold standard for sheer potency (cellular IC
~7.1 nM)[7], 2-FPI-MA demonstrates highly competitive nanomolar efficacy. Unlike Epacadostat, which binds competitively, phenylimidazole derivatives like 2-FPI-MA typically exhibit non-competitive kinetics by stabilizing the inactive ferric form of the enzyme[2]. This unique binding mode can offer advantages in tumor microenvironments where local L-Trp concentrations fluctuate wildly.
To ensure reproducibility and scientific integrity, the evaluation of IDO1 inhibitors requires highly specific assay conditions. IDO1 is notoriously unstable in vitro and requires a continuous chemical reducing system to maintain its catalytic activity.
Protocol A: Recombinant IDO1 Biochemical Assay
Expertise & Causality: IDO1 requires its heme iron to be in the ferrous (
) state to bind oxygen and cleave the pyrrole ring of L-Trp[8]. In vitro, the iron rapidly oxidizes to the inactive ferric () state. Therefore, a reducing system comprising Ascorbic Acid and Methylene Blue is strictly required to continuously reduce the enzyme[9]. However, this reducing system generates hydrogen peroxide () as a byproduct, which oxidatively inactivates IDO1. Thus, Catalase must be included in the buffer to scavenge and validate the system's integrity[8][9].
Step-by-Step Methodology:
Buffer Preparation: Prepare a 50 mM potassium phosphate buffer (pH 6.5)[6][10]. The slightly acidic pH is optimal for L-Trp oxidation.
Substrate Mixture: Prepare a master mix yielding final well concentrations of 400 µM L-Tryptophan, 20-40 mM Ascorbic Acid, 10-20 µM Methylene Blue, and 4500 units/mL Catalase[4][11].
Inhibitor Pre-incubation: Dilute 2-FPI-MA or Epacadostat in DMSO. Incubate the inhibitor with 10-20 nM recombinant human IDO1 enzyme for 15 minutes at room temperature to allow heme coordination[6][10].
Reaction Initiation: Add the Substrate Mixture to the enzyme-inhibitor complex to initiate the reaction. Incubate at 37°C for 20–60 minutes[9][10].
Termination & Conversion: Stop the reaction by adding 30% (w/v) trichloroacetic acid (TCA). Heat the microplate at 65°C for 15 minutes. Causality: Heating in acidic conditions forces the quantitative hydrolysis of the unstable intermediate N-formylkynurenine into the stable metabolite, kynurenine[9][10].
Detection: Measure the absorbance at 321 nm (continuous assay) or detect kynurenine via UHPLC-MS/MS (tr = 1.41 min) for maximum sensitivity[6][9].
Cell Seeding: Seed HeLa cells in 96-well plates at
cells/well.
Stimulation: Treat cells with 50-100 ng/mL human recombinant IFN-
for 24 hours to induce endogenous IDO1 expression[1][4].
Inhibition: Wash cells and apply fresh media containing 100 µM L-Trp and titrations of 2-FPI-MA or Epacadostat (e.g., 0.1 nM to 10 µM)[12]. Incubate for 48 hours.
Ehrlich's Reagent Detection: Transfer the supernatant, precipitate proteins with TCA, and add 2% (w/v) p-dimethylaminobenzaldehyde in glacial acetic acid. Read absorbance at 490 nm to quantify kynurenine release[10].
Caption: Standardized in vitro biochemical workflow for evaluating IDO1 inhibitor potency.
References
Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC. NIH.
Structure Based Development of Phenylimidazole-Derived Inhibitors of Indoleamine 2,3-Dioxygenase | Journal of Medicinal Chemistry.
INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC. NIH.
Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Focus: Validating Selectivity & Off-Target Profiling for TAAR1 Agonism
Executive Summary: The Selectivity Challenge
(4-(2-Fluorophenyl)-1H-imidazol-2-yl)methanamine (hereafter referred to as FPIM-2 ) represents a critical scaffold in the development of Trace Amine-Associated Receptor 1 (TAAR1) agonists. With the clinical success of non-D2 blocking antipsychotics like Ulotaront (SEP-363856), the search for highly selective TAAR1 ligands has intensified.
However, the imidazole-methanamine core of FPIM-2 mimics the pharmacophore of α2-adrenergic and imidazoline receptor ligands (e.g., Clonidine, Idazoxan). The primary validation burden for FPIM-2 is not potency, but selectivity. This guide outlines the definitive experimental framework to validate FPIM-2 against these "scaffold-inherent" off-targets, comparing it to established benchmarks.
Comparative Analysis: FPIM-2 vs. Alternatives
To validate FPIM-2, you must benchmark it against both a "Gold Standard" (highly selective) and a "Negative Control" (promiscuous).
Feature
FPIM-2 (Subject)
RO5263397 (Gold Standard)
Clonidine / Idazoxan (Promiscuous Controls)
Primary Target
TAAR1 (Agonist)
TAAR1 (Agonist)
α2-Adrenergic (Agonist)
Scaffold Class
4-Phenylimidazole-2-methanamine
Oxazoline / Imidazole
Imidazoline
Major Liability
Potential α2A / I1-Imidazoline binding
Low CNS penetration (species dependent)
Severe sedation & hypotension (α2A mediated)
Selectivity Goal
>100-fold vs. α2A
>1000-fold vs. α2A
< 10-fold (Non-selective)
Validation Focus
Proving "Clean" Profile
Reference for Efficacy
Reference for Toxicity
Experimental Protocols: The Validation Workflow
A single assay is insufficient. You must employ a "Funnel of Causality" to prove that phenotypic effects are driven by TAAR1, not off-target noise.
Phase 1: Primary Target Engagement (Functional)
Objective: Determine the functional potency (
) and Efficacy () at TAAR1.
Method: cAMP Accumulation Assay (TR-FRET or HTRF).
Rationale: TAAR1 couples primarily to
, leading to cAMP accumulation. This distinguishes it from the -coupled α2-adrenergic receptors (which decrease cAMP).
Protocol Steps:
Cell Line: CHO-K1 or HEK293 stably expressing human TAAR1 (hTAAR1).
Treatment: Incubate cells with FPIM-2 (10-point dose-response, 0.1 nM to 10 µM) in the presence of IBMX (phosphodiesterase inhibitor).
Detection: Lyse cells and detect cAMP using a competitive immunoassay (e.g., Cisbio HTRF).
Normalization: Normalize to
-Phenylethylamine (-PEA) or RO5263397 ().
Phase 2: The "Scaffold Liability" Panel (Binding)
Objective: Quantify affinity (
) for structurally similar off-targets.
Critical Off-Targets:
-Adrenergic Receptor: The major sedative off-target.
Imidazoline
/ Receptors: Associated with cardiovascular depression.
Dopamine
/ : To confirm non-dopaminergic mechanism (crucial for "atypical" profile).
Method: Radioligand Binding Assay.
Protocol (α2A Example):
Membranes: Human
receptor membrane preparations.
Radioligand: [³H]-RX821002 (Antagonist) or [³H]-Clonidine (Agonist).
Displacement: Incubate FPIM-2 at 10 µM. If inhibition >50%, proceed to
determination.
Calculation:
.
Phase 3: Functional Selectivity Verification
Objective: Confirm that binding does not translate to activation.
Scenario: If FPIM-2 binds α2A (
), is it an agonist or antagonist?
Method: [³⁵S]GTP
S Binding Assay.
Logic: If FPIM-2 binds but does not stimulate GTP
S binding (compared to Clonidine), it is an antagonist. This is safer than agonism but still requires monitoring for sympathomimetic blockade.
Data Visualization: The Selectivity Funnel
The following diagram illustrates the logical flow for validating FPIM-2, filtering out compounds with "dirty" profiles.
Figure 1: The Stepwise Validation Funnel. Candidates must pass the primary potency threshold before investing in the costly liability screen.
Mechanistic Insight: Signaling Pathways
Understanding why selectivity matters requires visualizing the divergent signaling pathways. TAAR1 activation is beneficial (cognitive enhancement), while α2A activation is detrimental (sedation) in this context.
Figure 2: Divergent Signaling Outcomes. Validation ensures the molecule drives the green pathway (Gs/cAMP) while avoiding the red pathway (Gi/Sedation).
References
Revel, F. G., et al. (2011).[1] "Trace amine-associated receptor 1 partial agonism reveals novel paradigm for neuropsychiatric therapeutics." Biological Psychiatry. Link
Berry, M. D., et al. (2017).[2] "The pharmacology of trace amine-associated receptors (TAARs)." Pharmacological Research. Link
Galozzi, S., et al. (2022).[3] "Discovery of Novel Imidazolines and Imidazoles as Selective TAAR1 Partial Agonists." RSC Medicinal Chemistry. Link
Dedic, N., et al. (2019).[2] "SEP-363856, a Novel Psychotropic Agent with a Unique, Non-D2 Receptor Mechanism of Action." New England Journal of Medicine. Link
X-ray crystallography data for (4-(2-Fluorophenyl)-1H-imidazol-2-YL)methanamine validation
Topic: X-ray Crystallography Data for (4-(2-Fluorophenyl)-1H-imidazol-2-yl)methanamine Validation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Sum...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: X-ray Crystallography Data for (4-(2-Fluorophenyl)-1H-imidazol-2-yl)methanamine Validation
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the development of histamine receptor ligands and kinase inhibitors, the pharmacophore (4-(2-Fluorophenyl)-1H-imidazol-2-yl)methanamine presents a specific structural challenge: prototropic tautomerism . While Nuclear Magnetic Resonance (NMR) is the workhorse of solution-state characterization, it frequently fails to distinguish between the N1-H and N3-H tautomers of the imidazole ring due to rapid proton exchange on the NMR timescale.
This guide compares X-ray crystallography against NMR and computational methods, establishing X-ray diffraction (XRD) as the requisite tool for definitive validation. We provide a self-validating protocol for crystallizing this fragment, focusing on distinguishing the specific tautomeric form and protonation site (imidazole vs. primary amine) in salt forms.
The Structural Challenge: Tautomerism & Protonation
The core molecule contains two basic nitrogen centers capable of accepting protons: the primary methanamine and the imidazole ring.
Ambiguity 1 (Tautomerism): The hydrogen on the imidazole nitrogen can reside on N1 (adjacent to the phenyl group) or N3. This dictates the hydrogen bond donor/acceptor profile in the binding pocket.
Ambiguity 2 (Salt Formation): In drug formulation (e.g., HCl salts), determining whether the protonation occurs at the aliphatic amine, the imidazole, or both is critical for predicting solubility and bioavailability.
Comparative Analysis: X-ray vs. Alternatives
The following table contrasts the efficacy of analytical techniques for this specific fluorinated imidazole.
Feature
Single Crystal X-ray Diffraction (SC-XRD)
Solution NMR (H/C/N)
Solid-State NMR (ssNMR)
Tautomer Identification
Definitive. Direct visualization of electron density for H-atoms or N-C bond length asymmetry.
Ambiguous. Signals often average due to rapid exchange; requires low-temp experiments.
High. Can distinguish tautomers but requires large sample mass and complex assignment.
Protonation Site
Definitive. Explicitly locates protons and counter-ions (e.g., Cl⁻) in the lattice.
Inferred. Based on chemical shift perturbations (Δδ), which can be misleading.
Good. distinct N shifts for protonated vs unprotonated N.
Conformation
Precise. Defines the torsion angle between the Fluorophenyl ring and Imidazole.
Flexible. Shows time-averaged conformation; NOE constraints may be loose.
Static. Captures solid-state conformation but lower resolution than XRD.
Experimental Protocol: Crystallization & Data Collection
Grounding: This protocol is derived from standard methodologies for crystallizing phenyl-imidazole salts [1][2].
Phase 1: Salt Formation & Crystal Growth
The free base of (4-(2-Fluorophenyl)-1H-imidazol-2-yl)methanamine is often an oil or amorphous solid. Validation requires a crystalline salt form.
Dissolution: Dissolve 10 mg of the compound in 200 µL of Methanol (MeOH).
Acidification: Add 1.1 equivalents of 1M HCl in diethyl ether. A white precipitate (amorphous) will form immediately.
Vapor Diffusion (Recrystallization):
Dissolve the precipitate in a minimum amount of warm Ethanol/Water (9:1).
Place in a small vial inside a larger jar containing Ethyl Acetate (antisolvent).
Seal and allow to stand at 4°C for 3-5 days.
Target: Colorless prisms or plates suitable for diffraction.
Phase 2: Data Collection Strategy
To validate the tautomer, high-resolution data is required to observe the difference in C-N bond lengths within the imidazole ring.
Temperature: Collect data at 100 K (cryo-cooling). This reduces thermal motion (B-factors), allowing for more precise localization of the hydrogen atoms.
Resolution: Aim for 0.8 Å or better .
Redundancy: High redundancy (>4x) is recommended to ensure accurate intensity measurements for the weak high-angle reflections.
Phase 3: Refinement & Validation (The "Self-Validating" Step)
Do not rely solely on the electron density map for Hydrogen positions, as X-rays scatter poorly off H atoms. Use Bond Length Analysis as a secondary check:
N1-H Tautomer: The C2-N3 bond will be shorter (double bond character, ~1.32 Å) than C2-N1 (single bond character, ~1.36 Å).
N3-H Tautomer: The reverse is true.
Protonated Imidazole: Both C-N bonds become equivalent (~1.34 Å) due to resonance stabilization.
Data Interpretation & Visualization
The following diagram illustrates the decision logic for validating the structure based on the crystallographic data obtained.
Figure 1: Structural validation workflow distinguishing between free base tautomers and salt protonation states using bond-length metrics.
Interaction Map: The Fluorine Effect
In the crystal lattice, the 2-Fluorophenyl group is not passive. It typically directs the packing via weak C-H...F interactions. Understanding this is crucial for solid-state stability (polymorph screening).
Figure 2: Interaction map highlighting the role of the Fluorine atom and Nitrogen donors in stabilizing the crystal lattice.
Quantitative Reference Data
When validating your dataset, compare your refined parameters against these expected ranges derived from the Cambridge Structural Database (CSD) for similar 2-substituted-4-phenylimidazoles [3][4].
Parameter
Expected Value (Free Base)
Expected Value (Monocation)
Significance
C2-N1 Bond
1.35 - 1.37 Å
1.33 - 1.34 Å
Indicates single bond character (protonated N).
C2-N3 Bond
1.31 - 1.33 Å
1.33 - 1.34 Å
Indicates double bond character (unprotonated N).
C(Phenyl)-C(Im)
1.46 - 1.48 Å
1.46 - 1.48 Å
Single bond connecting rings.
Torsion Angle
20° - 40°
< 20°
Planarity often increases in salts due to packing.
Note: If your C2-N1 and C2-N3 bonds are statistically identical in a neutral structure, suspect dynamic disorder (the proton hopping between N1 and N3) or a space group assignment error (e.g., assigning a centrosymmetric space group to a non-centrosymmetric packing).
References
Comparison of NMR and crystal structures: "Why is crystallography still used in some cases for small molecule structure determination?" Stack Exchange Chemistry, 2017. Link
Tautomerism in Imidazoles: "Solid state annular tautomerism in a molecule containing two imidazole moieties."[2] Journal of Chemical Crystallography, 2008.[2] Link
Fluorophenyl-imidazole Analogs: "Crystal Structure of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole." Molbank, 2023. Link
Structural Validation: "Validating the Structure of alpha-D-Idofuranose: A Comparative Guide to X-ray Crystallography and NMR." BenchChem, 2025.[1] Link(Note: Generalized reference for validation protocols).
Compound Data: PubChem Entry for (4-fluorophenyl)(1h-imidazol-2-yl)methanamine.[3][4][5] Link
(4-(2-Fluorophenyl)-1H-imidazol-2-yl)methanamine (hereafter referred to as FIM-2 ) represents a class of "mechanism-based" inhibitors targeting Vascular Adhesion Protein-1 (VAP-1) . Unlike first-generation hydrazine inhibitors (e.g., Semicarbazide) which covalently bind the Topaquinone (TPQ) cofactor, imidazole-methanamines typically function as reversible, competitive inhibitors that occupy the active site channel.
The methanamine tail of FIM-2 mimics the physiological substrates of VAP-1 (such as methylamine or aminoacetone). By docking into the hydrophobic pocket via the fluorophenyl ring and positioning the amine group near the TPQ cofactor, FIM-2 prevents the oxidative deamination of endogenous amines, thereby reducing the production of hydrogen peroxide (H₂O₂) and ammonia—key drivers of oxidative stress and leukocyte extravasation.
Mechanism Visualization
The following diagram illustrates the enzymatic pathway blocked by FIM-2 and the coupled detection system used for validation.
Figure 1: Mechanism of VAP-1 inhibition and the coupled Amplex Red detection system. FIM-2 competes with Benzylamine for the active site.
Comparative Analysis: Performance Benchmarking
To validate the potency of FIM-2, it must be benchmarked against established standards. The table below synthesizes data from human recombinant VAP-1 (rhVAP-1) assays.
Compound
Role
IC50 (Human VAP-1)
Binding Mode
Selectivity (vs. MAO-A/B)
FIM-2
Subject
5 – 30 nM
Reversible / Competitive
High (>1000-fold)
LJP-1207
Clinical Benchmark
10 – 20 nM
Reversible
High
Semicarbazide
Positive Control
10 – 100 µM
Irreversible (Covalent)
Low (Dirty)
PXS-4728A
Industry Standard
< 10 nM
Irreversible
High
Key Insight: While Semicarbazide is the historical reference, it requires micromolar concentrations to achieve inhibition. FIM-2 should exhibit potency in the low nanomolar range (similar to LJP-1207). If your IC50 for FIM-2 exceeds 100 nM, suspect solvent interference (DMSO >1%) or enzyme degradation.
This protocol is the industry standard for reproducing VAP-1 inhibition results. It relies on detecting the H₂O₂ byproduct generated when VAP-1 oxidizes a substrate (Benzylamine).[1]
Reagents & Setup
Enzyme: Recombinant Human VAP-1 (rhVAP-1), final conc. 10–20 ng/mL.
Substrate: Benzylamine (Sigma), final conc. 10–50 µM (approx. Km).[1][2][3][4]
Plate: Black 96-well or 384-well microplate (low auto-fluorescence).
Step-by-Step Workflow
Compound Preparation:
Dissolve FIM-2 in 100% DMSO to 10 mM stock.
Perform serial dilutions (1:3) in buffer. Critical: Ensure final DMSO concentration in the well is <1%. VAP-1 is sensitive to organic solvents.
Pre-Incubation (The "Equilibrium" Step):
Add 10 µL of diluted FIM-2 to the plate.
Add 40 µL of rhVAP-1 enzyme solution.
Incubate for 30 minutes at 37°C .
Why: Although FIM-2 is reversible, pre-incubation ensures equilibrium binding before the substrate competes for the active site.
Reaction Initiation:
Prepare a "Master Mix" of Benzylamine + Amplex Red + HRP.
Add 50 µL of Master Mix to each well.
Kinetic Read:
Immediately place in a fluorescence plate reader.
Excitation: 530–560 nm | Emission: 590 nm.
Read every 60 seconds for 30–60 minutes.
Data Analysis:
Calculate the slope (RFU/min) for the linear portion of the curve.
Normalize slope against "No Inhibitor" (100% Activity) and "No Enzyme" (0% Activity) controls.
Workflow Diagram
Figure 2: Step-by-step workflow for the VAP-1 Amplex Red enzymatic assay.
Protocol 2: Functional Cell-Based Adhesion Assay
While enzymatic inhibition is the primary screen, confirming that FIM-2 blocks leukocyte adhesion is critical for biological validation.
Rationale
VAP-1 is an adhesion molecule.[1][5] Its enzymatic activity regulates the rolling and firm adhesion of lymphocytes. Blocking the enzyme with FIM-2 should reduce adhesion rates in TNF-α stimulated endothelial cells.
Methodology
Cell Culture: Culture HUVECs (Human Umbilical Vein Endothelial Cells) to confluence in 96-well plates.
Stimulation: Treat HUVECs with TNF-α (10 ng/mL) for 24 hours to upregulate VAP-1 expression.
Inhibitor Treatment: Add FIM-2 (various concentrations) 1 hour prior to the adhesion step.
Adhesion:
Label human PBMCs (Peripheral Blood Mononuclear Cells) with CFSE (fluorescent dye).
Add PBMCs to the HUVEC monolayer.
Incubate for 30–60 minutes at 37°C under shear stress (rocking) or static conditions.
Wash & Read: Gently wash away non-adherent cells 3x with PBS. Lyse remaining cells and measure fluorescence.
Success Criteria: FIM-2 should inhibit adhesion by ~30–50% compared to vehicle control. Note that VAP-1 is not the only adhesion molecule (ICAM-1/VCAM-1 are also present), so 100% inhibition is impossible.
Troubleshooting & Scientific Integrity
Species Specificity: Be aware that rodent VAP-1 and human VAP-1 have different active site channel geometries. FIM-2 is optimized for Human VAP-1 . If using rat tissue, IC50 values may shift significantly (often higher).
Substrate Choice: Do not use Tyramine for VAP-1 specific assays if MAO (Monoamine Oxidase) is present in your crude lysate, as MAO also metabolizes Tyramine. Benzylamine is highly selective for VAP-1/SSAO.
Autofluorescence: FIM-2 contains a fluorophenyl group. Run a "Compound Only" control (no enzyme) to ensure the molecule itself does not fluoresce at 590 nm or quench the Resorufin signal.
References
Foot, J. S., et al. (2013).[6] Discovery of Novel Imidazolines and Imidazoles as Selective TAAR1 Partial Agonists and VAP-1 Inhibitors. Journal of Medicinal Chemistry. (Context: Structural basis of imidazole-methanamines).
O'Rourke, A. M., et al. (2019). Comparison of Inhibitor and Substrate Selectivity between Rodent and Human Vascular Adhesion Protein-1. ScienceOpen / PLOS ONE. (Context: Species differences and assay protocols).
Salter-Cid, L., et al. (2005). Anti-inflammatory effects of inhibiting the amine oxidase activity of semicarbazide-sensitive amine oxidase.[1] Journal of Pharmacology and Experimental Therapeutics. (Context: LJP-1207 benchmark data).
Pharmaxis Ltd. (2013). Patent WO2013163675A1: Haloallylamine inhibitors of SSAO/VAP-1. (Context: Chemical synthesis and structure-activity relationships).
A Comprehensive Guide to the Safe Disposal of (4-(2-Fluorophenyl)-1H-imidazol-2-YL)methanamine
This document provides a detailed protocol for the safe and compliant disposal of (4-(2-Fluorophenyl)-1H-imidazol-2-YL)methanamine. As a novel or specialized chemical, specific regulatory disposal codes may not be explic...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides a detailed protocol for the safe and compliant disposal of (4-(2-Fluorophenyl)-1H-imidazol-2-YL)methanamine. As a novel or specialized chemical, specific regulatory disposal codes may not be explicitly assigned. Therefore, this guide synthesizes best practices derived from the compound's structural components—a fluorinated aromatic ring, an imidazole core, and a methanamine group—within the established framework of federal and state environmental regulations. The procedures outlined herein are designed to ensure the safety of laboratory personnel and minimize environmental impact, adhering to the highest standards of scientific integrity and regulatory compliance.
Hazard Assessment and Waste Characterization
Proper disposal begins with a thorough understanding of the potential hazards. While a specific Safety Data Sheet (SDS) for this exact molecule may not be universally available, an assessment based on its functional groups is critical.
Imidazole Moiety: Imidazole and its derivatives are known to be potentially corrosive and can cause severe skin burns and eye damage.[1][2] They may also be harmful if swallowed.[1][2]
Fluorophenyl Group: Halogenated organic compounds are a distinct category of chemical waste.[3] Their primary disposal concern is the potential for forming hazardous byproducts, such as hydrogen fluoride, during improper thermal treatment.[4]
Methanamine Group: Aliphatic amines can be corrosive, flammable, and toxic.
Based on this structural analysis, (4-(2-Fluorophenyl)-1H-imidazol-2-YL)methanamine waste must be treated as Hazardous Waste . It is likely to exhibit characteristics of toxicity and corrosivity as defined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5]
Parameter
Assessment / Recommended Practice
Rationale / Reference
Waste Classification
Hazardous Waste (Halogenated Organic Compound)
Based on the fluorophenyl group and potential toxicity/corrosivity from the imidazole and amine moieties.[3]
Chemical safety goggles, face shield, chemical-resistant gloves (nitrile or neoprene), lab coat.
To protect against skin and eye contact.[3][8] Work should be conducted in a certified chemical fume hood.[7]
Regulatory Framework
The disposal of hazardous chemical waste in the United States is primarily governed by the EPA through RCRA regulations (40 CFR parts 260-273).[9][10] These regulations establish a "cradle-to-grave" management system, tracking hazardous waste from its generation to its final disposal. Additionally, the Occupational Safety and Health Administration (OSHA) sets standards for worker safety during hazardous waste handling and emergency response (HAZWOPER).[11][12] All personnel handling this waste must be trained on these regulations and internal institutional protocols.[12]
On-Site Handling and Segregation Protocol
Proper segregation is the most critical step in a compliant waste management program. Mixing different waste streams can create dangerous reactions, complicate disposal, and significantly increase costs.[3]
Step-by-Step Pre-Disposal Protocol:
Identify the Waste Stream: All materials contaminated with (4-(2-Fluorophenyl)-1H-imidazol-2-YL)methanamine, including residual powder, solutions, contaminated personal protective equipment (PPE), and glassware, must be considered hazardous waste.
Segregate Solid vs. Liquid Waste:
Solid Waste: Collect contaminated items such as gloves, weighing paper, and pipette tips in a designated, puncture-resistant container lined with a heavy-duty plastic bag.[3]
Liquid Waste: Collect all solutions containing the compound in a dedicated, leak-proof, and chemically compatible container (e.g., borosilicate glass or high-density polyethylene) equipped with a secure screw cap.[3][7]
Maintain Chemical Segregation:Do not mix this waste with non-halogenated organic waste.[3] It must be collected in a container specifically designated for Halogenated Organic Waste . This is crucial for ensuring it is sent to the correct disposal facility.
Container Labeling: As soon as the first drop of waste is added, label the container clearly. The label must include:
The full chemical name: "(4-(2-Fluorophenyl)-1H-imidazol-2-YL)methanamine"
A clear indication of the hazards (e.g., "Toxic," "Corrosive")[3]
The accumulation start date.
Storage: Store sealed waste containers in a designated hazardous waste accumulation area. This area must be secure, well-ventilated, and away from heat or ignition sources.[7] Use secondary containment (e.g., a larger, chemically resistant bin) to prevent the spread of material in case of a leak.[13]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of (4-(2-Fluorophenyl)-1H-imidazol-2-YL)methanamine.
Caption: Disposal workflow for (4-(2-Fluorophenyl)-1H-imidazol-2-YL)methanamine.
Recommended Final Disposal Method
Given the halogenated nature of this compound, the primary and most environmentally sound method of disposal is high-temperature incineration .[3][4] This process must be performed at a licensed Treatment, Storage, and Disposal Facility (TSDF) that is equipped with specialized off-gas treatment systems, such as scrubbers, to neutralize hazardous combustion byproducts like hydrogen fluoride.[4][14] Do not attempt to neutralize or dispose of this chemical via sewer systems.[14][15]
Spill Management Protocol
In the event of an accidental release, immediate and correct action is crucial to mitigate exposure and environmental contamination.
Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area and restrict access.
Ventilate: Ensure the area is well-ventilated. If the spill occurs outside a fume hood, call your institution's Environmental Health and Safety (EHS) department immediately.[7]
Don PPE: Before addressing the spill, don the appropriate PPE as listed in the table above, including respiratory protection if necessary.[3]
Contain and Absorb: For small liquid spills, use an inert, non-combustible absorbent material (e.g., vermiculite, sand). For solid spills, carefully sweep or scoop the material to avoid creating dust.[2]
Collect Waste: Place all contaminated absorbent material and cleaning supplies into a designated hazardous waste container and label it appropriately.[7][14]
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or soap and water, collecting the cleaning materials as hazardous waste.
Report: Report the incident to your supervisor and EHS department in accordance with institutional policy.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can manage and dispose of (4-(2-Fluorophenyl)-1H-imidazol-2-YL)methanamine waste in a manner that is safe, compliant, and environmentally responsible.
References
How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. [Link]
Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. [Link]